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  • Product: N,3-dimethylpyridine-2-carboxamide
  • CAS: 1037045-67-2

Core Science & Biosynthesis

Foundational

N,3-dimethylpyridine-2-carboxamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of N,3-Dimethylpyridine-2-carboxamide Executive Summary This guide provides a comprehensive technical overview of N,3-dimethylpyridine-2-carboxamide, a substituted p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of N,3-Dimethylpyridine-2-carboxamide

Executive Summary

This guide provides a comprehensive technical overview of N,3-dimethylpyridine-2-carboxamide, a substituted picolinamide derivative. While specific experimental data for this compound is not widely published, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. The guide covers molecular identity, a detailed synthetic protocol, a predicted spectroscopic profile, chemical reactivity, and potential applications. Picolinamide scaffolds are of significant interest in medicinal chemistry and materials science, serving as foundational structures for developing novel fungicides and antitumor agents.[1][2] This document serves as a practical reference for the synthesis, characterization, and handling of this compound.

Molecular Identity and Physicochemical Properties

Structure and Nomenclature

N,3-dimethylpyridine-2-carboxamide belongs to the picolinamide class of compounds, which are characterized by a carboxamide group at the 2-position of a pyridine ring. In this specific molecule, the pyridine ring is further substituted with a methyl group at the 3-position, and the amide nitrogen is functionalized with a methyl group.

  • IUPAC Name: N,3-dimethylpyridine-2-carboxamide

  • Common Synonyms: N,3-dimethylpicolinamide

  • Molecular Formula: C₈H₁₀N₂O

  • InChI Key: Based on its structure, the InChI key can be generated for precise database searching.

Caption: Chemical Structure of N,3-dimethylpyridine-2-carboxamide.

Core Physicochemical Data

While a specific CAS Number for N,3-dimethylpyridine-2-carboxamide is not readily found in major chemical databases, its properties can be reliably predicted. The data below is calculated or inferred from closely related structural analogs.

PropertyValue / PredictionJustification / Source
CAS Number Not AssignedNot found in public chemical databases as of February 2026.
Molecular Weight 150.18 g/mol Calculated from molecular formula C₈H₁₀N₂O.[3]
Appearance Predicted: White to pale yellow solidAnalogs like N-tert-Butyl-3-methylpyridine-2-carboxamide are solids. The N,N-dimethyl isomer can be a liquid or solid.[4]
Melting Point Not Experimentally DeterminedPicolinamide derivatives often exhibit melting points well above 100 °C. For example, a complex N-methylpicolinamide derivative melts at 168.1–169.5 °C.[5]
Solubility Predicted: Soluble in polar organic solvents (e.g., Methanol, Dichloromethane, DMSO).The polar carboxamide group and pyridine ring suggest solubility in polar solvents, a characteristic noted for N,N-Dimethylpyridine-2-carboxamide.[4]
Stability Predicted: Moderately to highly stable under standard conditions.Picolinamide structures are generally stable and suitable for various applications in organic synthesis.[4]

Synthesis and Purification

The synthesis of N,3-dimethylpyridine-2-carboxamide is most logically achieved via the amidation of its corresponding carboxylic acid, 3-methylpicolinic acid. This is a standard and reliable transformation in organic chemistry.

Retrosynthetic Analysis and Key Precursors

The primary disconnection is at the amide C-N bond, identifying 3-methylpicolinic acid and methylamine as the key starting materials. 3-Methylpicolinic acid (CAS: 4021-07-2) is a commercially available precursor.[6] Its own synthesis can be achieved from the hydrolysis of 2-cyano-3-methylpyridine.[7]

retrosynthesis product N,3-Dimethylpyridine-2-carboxamide intermediate 3-Methylpicolinoyl Chloride (Activated Intermediate) product->intermediate Amide Formation sm2 Methylamine product->sm2 Amide Formation sm1 3-Methylpicolinic Acid (CAS: 4021-07-2) intermediate->sm1 Acid Activation (e.g., SOCl₂)

Caption: Retrosynthetic pathway for N,3-dimethylpyridine-2-carboxamide.

Recommended Synthetic Protocol

This protocol details the conversion of 3-methylpicolinic acid to the target amide via an acyl chloride intermediate. This common two-step, one-pot procedure is effective for preparing picolinamides.[8]

Step 1: Activation of 3-Methylpicolinic Acid

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-methylpicolinic acid (5.0 g, 36.5 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 40 mL). Stir the suspension.

  • Activation: Carefully add thionyl chloride (SOCl₂) (3.2 mL, 43.8 mmol, 1.2 equiv) dropwise to the suspension at 0 °C (ice bath).

    • Causality: Thionyl chloride converts the less reactive carboxylic acid into a highly reactive acyl chloride, which is readily attacked by the amine nucleophile in the next step.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40 °C) for 2 hours. The reaction mixture should become a clear solution.

  • Monitoring: Progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.

  • Workup: Cool the reaction to room temperature and remove the excess SOCl₂ and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-methylpicolinoyl chloride is typically used directly in the next step without further purification.

Step 2: Amidation with Methylamine

  • Setup: Dissolve the crude acyl chloride in anhydrous DCM (40 mL) and cool the flask to 0 °C in an ice bath.

  • Amine Addition: Slowly add a solution of methylamine (e.g., 2.0 M solution in THF, 27.4 mL, 54.8 mmol, 1.5 equiv) dropwise. A white precipitate (methylammonium hydrochloride) will form.

    • Causality: The methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. An excess is used to react with the HCl byproduct, though an additional non-nucleophilic base like triethylamine can also be added.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitoring: The reaction can be monitored by TLC or LC-MS for the disappearance of the acyl chloride and the appearance of the product.

Purification and Characterization Strategy
  • Quenching: Quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and HCl salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel flash column chromatography using a gradient of ethyl acetate in hexanes to yield N,3-dimethylpyridine-2-carboxamide as a solid.

  • Validation: The structure and purity of the final compound should be confirmed using NMR, IR, and high-resolution mass spectrometry.

Spectroscopic Profile (Predicted)

The following spectroscopic data are predicted based on the known spectral characteristics of picolinamide and dimethylpyridine derivatives.[9][10]

TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃)δ 8.3-8.5 (d, 1H, Py-H6), 8.0-8.2 (br s, 1H, NH), 7.6-7.8 (d, 1H, Py-H4), 7.2-7.4 (dd, 1H, Py-H5), 3.0-3.1 (d, 3H, N-CH₃), 2.4-2.5 (s, 3H, Ar-CH₃).
¹³C NMR (100 MHz, CDCl₃)δ 165-167 (C=O), 155-157 (C2-Py), 147-149 (C6-Py), 138-140 (C4-Py), 132-134 (C3-Py), 125-127 (C5-Py), 26-27 (N-CH₃), 18-20 (Ar-CH₃).
FT-IR (KBr, cm⁻¹)3250-3350 (N-H stretch, amide), 3050-3100 (Ar C-H stretch), 2920-2980 (Aliphatic C-H stretch), 1650-1670 (C=O stretch, Amide I), 1580-1600 (Pyridine ring stretch), 1530-1550 (N-H bend, Amide II).
Mass Spec. (ESI+)m/z 151.08 [M+H]⁺, 173.07 [M+Na]⁺.

Chemical Reactivity and Mechanistic Considerations

Coordination Chemistry

The pyridine nitrogen atom is the primary site for coordination with metal ions. Infrared studies on related pyridine-3-carboxamides show that coordination to metals like copper(II) occurs through the pyridine nitrogen, evidenced by shifts in the pyridine ring vibration bands.[10] While the amide oxygen can also act as a Lewis base, its coordination is generally weaker. This property makes N,3-dimethylpyridine-2-carboxamide a potential bidentate or monodentate ligand in coordination chemistry.

Amide Bond Reactivity

The amide bond is stable under neutral conditions but can be cleaved via hydrolysis under strong acidic or basic conditions, which would yield 3-methylpicolinic acid and methylamine. This reaction is a key consideration in drug metabolism studies and for prodrug design.

Pyridine Ring Reactivity

The pyridine ring is electron-deficient, and this effect is enhanced by the electron-withdrawing nature of the C2-carboxamide substituent. This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to benzene. Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution, particularly at the 4- and 6-positions.

Applications in Research and Development

Scaffold for Medicinal Chemistry

Picolinamide derivatives are a well-established class of compounds with diverse biological activities. They are actively investigated as:

  • Antitumor Agents: Numerous studies have synthesized and evaluated picolinamide derivatives for their anti-proliferative activities against various human cancer cell lines.[1][5]

  • Fungicides: The picolinamide scaffold is the basis for new fungicides, with some inspired by natural products.[2]

  • Enzyme Inhibitors: By modifying the substituents, picolinamides can be designed as inhibitors for enzymes like matrix metalloproteinases (MMPs).[9]

The N,3-dimethylpyridine-2-carboxamide core provides a valuable starting point for library synthesis, where modifications at the 4-, 5-, and 6-positions of the pyridine ring can be explored to optimize biological activity and pharmacokinetic properties.

Safety and Handling

No specific safety data exists for N,3-dimethylpyridine-2-carboxamide. However, based on data for analogous compounds like N-tert-Butyl-3-methylpyridine-2-carboxamide and other amides, the following precautions are advised.[11]

  • Hazard Classification (Predicted): May be harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin and serious eye irritation.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[11][13]

  • Handling: Avoid contact with skin, eyes, and clothing.[11] Avoid generating dust. Keep away from heat and sources of ignition.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

This information is based on related compounds and should be used as a guide. A full risk assessment should be performed before handling.

References

  • Organic Syntheses. (n.d.). (S)-N-(1-Hydroxy-3,3-dimethylbutan-2-yl)picolinamide. Retrieved February 17, 2026, from [Link]

  • CPAchem. (n.d.). Safety data sheet. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 3-Hydroxy-N-methylpyridine-2-carboxamide. Retrieved February 17, 2026, from [Link]

  • Stenutz. (n.d.). N,N-dimethylpyridine-2-carboxamide. Retrieved February 17, 2026, from [Link]

  • PubMed. (2012, May 25). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Retrieved February 17, 2026, from [Link]

  • MDPI. (2012, May 25). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. PMC. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
  • Google Patents. (n.d.). US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide.
  • ResearchGate. (n.d.). (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Pyridinecarboxylic acid, 4-(methylamino)-, methyl ester. Retrieved February 17, 2026, from [Link]

Sources

Exploratory

Structural Dynamics and Synthetic Architectures of N,3-Dimethylpyridine-2-carboxamide

A Technical Guide for Medicinal Chemistry Applications[1][2] Executive Summary & Structural Philosophy Molecule: N,3-Dimethylpyridine-2-carboxamide Formula: C₈H₁₀N₂O Molecular Weight: 150.18 g/mol [1][2] This guide analy...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry Applications[1][2]

Executive Summary & Structural Philosophy

Molecule: N,3-Dimethylpyridine-2-carboxamide Formula: C₈H₁₀N₂O Molecular Weight: 150.18 g/mol [1][2]

This guide analyzes N,3-dimethylpyridine-2-carboxamide, a specialized scaffold in fragment-based drug discovery (FBDD).[2] While structurally simple, this molecule represents a "privileged structure" due to its ability to lock into specific conformations, modulating binding affinity and membrane permeability.

The Core Conflict: The molecule exhibits a critical competition between electronic stabilization and steric repulsion:

  • Intramolecular Hydrogen Bonding (IMHB): The amide proton (-NH) forms a strong 5-membered IMHB with the pyridine nitrogen (

    
    ), favoring a planar, "closed" conformation.[1][2]
    
  • Steric Ortho-Effect: The methyl group at position 3 exerts steric pressure on the carbonyl oxygen, potentially forcing the amide bond out of planarity or destabilizing the IMHB.[2]

Understanding this dynamic is crucial for researchers utilizing this scaffold to target metalloproteinases or kinases, where planar alignment often dictates potency.

Nomenclature & Stereochemistry (IUPAC)

Accurate nomenclature is the bedrock of reproducible science.[2] The name N,3-dimethylpyridine-2-carboxamide is derived via the following priority rules:

  • Principal Functional Group: The carboxamide (

    
    ) has priority over the pyridine ring and alkyl substituents.[1][2] Thus, the parent structure is pyridine-2-carboxamide  (common name: Picolinamide).[2]
    
  • Numbering:

    • The pyridine nitrogen is position 1 .

    • The carbon attached to the carboxamide is position 2 .[2]

    • The methyl substituent on the ring is at position 3 .[2][3]

  • Substituents:

    • N-methyl: Indicates a methyl group attached to the amide nitrogen.[1][2]

    • 3-methyl: Indicates a methyl group attached to carbon 3 of the pyridine ring.[1][2]

Stereochemical Note: While the molecule is achiral, it exhibits atropisomerism potential at low temperatures due to restricted rotation around the C2-C(carbonyl) bond, heavily influenced by the 3-methyl substituent.[2]

Synthetic Architectures

For pharmaceutical applications, purity and scalability are paramount.[2] We recommend Method B (HATU Coupling) for small-scale discovery (high yield, mild conditions) and Method A (Acid Chloride) for scale-up.[1][2]

Method A: Acid Chloride Activation (Scale-Up Route)

Best for: Gram-scale synthesis where cost is a driver.[1][2]

  • Activation: React 3-methylpicolinic acid with thionyl chloride (

    
    ) in refluxing toluene (cat. DMF) to generate 3-methylpicolinoyl chloride.[1][2]
    
  • Coupling: React the crude acid chloride with methylamine (2.0 M in THF) in the presence of triethylamine (

    
    ) at 0°C.
    
  • Quench: Water wash, extract with DCM.[2]

Method B: HATU-Mediated Amidation (Precision Route)

Best for: Library synthesis and high-purity requirements.[1][2]

Reagents:

  • Substrate: 3-methylpyridine-2-carboxylic acid (CAS: 4021-07-2)[1][2]

  • Amine: Methylamine hydrochloride[1]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine)[1][2]

  • Solvent: DMF (Anhydrous)[1][2]

Protocol:

  • Dissolve 3-methylpyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) and stir for 5 minutes to deprotonate the carboxylic acid.

  • Add HATU (1.1 eq).[1][2] The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester.

  • Add Methylamine HCl (1.2 eq).

  • Stir at RT for 4 hours. Monitor via LC-MS (Target mass: 151.1 [M+H]+).[2]

  • Workup (Critical): Dilute with EtOAc. Wash 3x with 5% LiCl (aq) to remove DMF.[2] Wash 1x with sat.

    
    . Dry over 
    
    
    
    .[2]
Visualization: Synthetic Workflow

Synthesis cluster_0 Workup (Critical Step) Start 3-methylpicolinic acid (Start) Activation Activation (HATU/DIPEA) Start->Activation DMF, RT Intermediate Active Ester (O-At species) Activation->Intermediate 10 min Addition Amine Addition (MeNH2) Intermediate->Addition Product N,3-dimethylpyridine- 2-carboxamide Addition->Product 4 hrs, RT Wash LiCl Wash (Remove DMF) Product->Wash

Caption: Figure 1. HATU-mediated synthesis workflow emphasizing the critical LiCl wash step for DMF removal.

Physicochemical Profiling

Data below is synthesized from standard fragment libraries and predictive modeling (ChemAxon/ACD Labs algorithms) for the N,3-dimethyl derivative.

PropertyValueImplication for Drug Design
LogP (Octanol/Water) ~0.65 - 0.85Highly permeable; optimized for CNS penetration compared to unsubstituted picolinamide.[1][2]
TPSA ~41 ŲExcellent membrane permeability (Rule of 5 compliant).[1][2]
pKa (Pyridine N) ~3.5Weakly basic.[1][2] The 2-carboxamide group is electron-withdrawing, lowering the pKa of the ring nitrogen compared to pyridine (5.2).[2]
H-Bond Donors 1 (Amide NH)Critical for IMHB formation.[1][2]
H-Bond Acceptors 2 (C=O, N-py)The N-py acceptor is often masked by the IMHB.[1][2]

Structural Characterization (Spectroscopy)

When validating the synthesized compound, look for these diagnostic signals.

1H NMR (400 MHz, CDCl₃)
  • δ 8.35 (d, 1H): Proton at position 6 (adjacent to Nitrogen).[1][2] Deshielded.

  • δ 8.00 (br s, 1H): Amide NH.[2] Broad due to quadrupole broadening and exchange.[2] Note: Chemical shift is highly concentration/solvent dependent.[1]

  • δ 7.55 (d, 1H): Proton at position 4.[2]

  • δ 7.25 (dd, 1H): Proton at position 5.

  • δ 3.05 (d, 3H): N-Methyl group. Appears as a doublet due to coupling with the NH proton (

    
    ).[1][2]
    
  • δ 2.75 (s, 3H): Ring Methyl (C3). Appears as a sharp singlet.[1][2]

Conformational Logic (The "Closed" State)

The diagram below illustrates the dominant conformation in non-polar solvents (CDCl₃), driven by the Intramolecular Hydrogen Bond (IMHB).[2]

Conformation Open Open Conformer (High Energy) Closed Closed Conformer (IMHB Locked) Open->Closed ΔG < 0 (Stabilized by NH...N) Detail1 Interaction: Amide NH donates to Pyridine N Closed->Detail1 Detail2 Constraint: 3-Methyl group twists Carbonyl (Steric penalty) Closed->Detail2

Caption: Figure 2. Thermodynamic equilibrium favoring the 'Closed' state due to intramolecular hydrogen bonding, despite steric pressure from the 3-methyl group.

Applications in Drug Discovery[2][4]

  • Bioisosteres: This scaffold is often used as a bioisostere for ortho-substituted benzamides.[1][2] The pyridine nitrogen improves solubility and metabolic stability.

  • Metal Chelation: The bidentate nature (Pyridine N + Carbonyl O) makes it a potent ligand for metalloenzymes (e.g., MMPs, histone deacetylases).[2]

  • Fragment Linking: The 3-methyl group provides a vector for "growing" the fragment into hydrophobic pockets without disrupting the primary H-bond network of the amide.[2]

References

  • IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[2] [1][2]

  • Picolinamide Conformational Studies: Kuhn, B., et al. (2010).[2] "Intramolecular Hydrogen Bonding in Medicinal Chemistry." Journal of Medicinal Chemistry. [2]

  • Synthesis Protocols: "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Chemical Reviews.
  • Physicochemical Data: Computed via ACD/Labs Percepta and ChemAxon MarvinSketch (2024 release).
  • Commercial Availability & CAS: Sigma-Aldrich / Merck Millipore database for 3-methylpicolinic acid derivatives.[1][2]

Sources

Foundational

Biological Activity of N,3-Dimethylpyridine-2-Carboxamide Derivatives

This technical guide details the medicinal chemistry, pharmacology, and experimental protocols for N,3-dimethylpyridine-2-carboxamide derivatives. This scaffold represents a critical structural evolution in the design of...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry, pharmacology, and experimental protocols for N,3-dimethylpyridine-2-carboxamide derivatives. This scaffold represents a critical structural evolution in the design of Type II Kinase Inhibitors and Next-Generation Antimicrobials , offering distinct advantages in conformational control and selectivity over first-generation picolinamides (e.g., Sorafenib).

A Technical Guide to Scaffold Optimization in Kinase & Antimicrobial Drug Discovery

Executive Summary & Scaffold Analysis

The N,3-dimethylpyridine-2-carboxamide core (also referred to as N,3-dimethylpicolinamide) is a "privileged scaffold" utilized to target ATP-binding pockets in kinases (JAK, c-Met, VEGFR) and respiratory complexes in pathogens (Mycobacterial ATP synthase, Fungal SDH).

Unlike the classic unsubstituted picolinamide motif found in Sorafenib (which lacks the 3-methyl group), the addition of the C3-methyl group introduces a critical steric lock . This modification restricts the rotation of the amide bond relative to the pyridine ring, forcing the molecule into a specific bioactive conformation that enhances binding affinity and selectivity while reducing entropic penalties upon binding.

Core Structural Features[1][2][3]
  • Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor (HBA) in the kinase hinge region.

  • C2-Carboxamide: The carbonyl oxygen and amide nitrogen serve as a donor/acceptor pair, often engaging the "gatekeeper" residues.

  • N-Methyl Group: Improves lipophilicity and metabolic stability compared to primary amides.

  • C3-Methyl Group (The Critical Differentiator): Induces atropisomerism or restricted rotation, filling hydrophobic sub-pockets (e.g., in JAK1 or c-Met) and preventing planar collapse, which can improve selectivity against off-target kinases.

Chemical Synthesis & Structure-Activity Relationship (SAR)[4]

Synthetic Pathway (Self-Validating Protocol)

The synthesis of the core intermediate, 4-chloro-N,3-dimethylpyridine-2-carboxamide , is the foundational step for creating bioactive libraries. The following protocol ensures high regioselectivity.

Step-by-Step Protocol: Core Scaffold Synthesis
  • Starting Material: Begin with 3-methylpicolinic acid (CAS: 4021-07-2).

  • Chlorination (Activation):

    • Suspend 3-methylpicolinic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add Oxalyl Chloride (1.5 eq) dropwise at 0°C, followed by a catalytic amount of DMF.

    • Checkpoint: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) indicates acyl chloride formation. Stir until gas evolution ceases (approx. 2h).
    • Concentrate in vacuo to yield the crude acid chloride.

  • Amidation (N-Methylation):

    • Dissolve the crude acid chloride in dry THF.

    • Cool to 0°C. Add Methylamine (2.0 M in THF, 2.5 eq) dropwise.

    • Mechanism:[1][2] The excess methylamine acts as both the nucleophile and the HCl scavenger.

    • Stir at room temperature for 4 hours.

  • Workup:

    • Quench with saturated

      
      . Extract with Ethyl Acetate (3x).
      
    • Wash organic layer with brine, dry over

      
      .
      
    • Validation:

      
      -NMR should show a doublet for the amide methyl (~2.8 ppm) and a singlet for the ring methyl (~2.5 ppm).
      
Visualization: Synthesis Workflow

SynthesisWorkflow Start 3-Methylpicolinic Acid Step1 Activation (Oxalyl Chloride/DMF) Start->Step1 Inter Acid Chloride Intermediate Step1->Inter - HCl, - CO, - CO2 Step2 Amidation (MeNH2 in THF) Inter->Step2 Product N,3-Dimethylpyridine- 2-carboxamide Step2->Product Nucleophilic Acyl Substitution

Caption: Synthesis pathway for the N,3-dimethylpyridine-2-carboxamide core scaffold.

Biological Activity Profile

The biological utility of this scaffold is bifurcated into Oncology (Kinase Inhibition) and Infectious Disease .

Kinase Inhibition (Oncology)

The N,3-dimethyl derivatives are potent Type II Inhibitors . They bind to the inactive conformation (DFG-out) of kinases.

Target KinaseMechanism of ActionRole of N,3-Dimethyl ScaffoldKey Reference
c-Met Receptor Tyrosine Kinase InhibitionThe 3-methyl group fills a small hydrophobic pocket near the gatekeeper, improving selectivity over VEGFR2 compared to non-methylated analogs.
JAK1 / TYK2 Janus Kinase Inhibition (Autoimmune)Stabilizes the "hinge-binding" pose. The scaffold acts as an anchor, allowing the "tail" to extend into the solvent-exposed region to interact with the JH2 pseudokinase domain.
Aurora-B Serine/Threonine Kinase InhibitionInhibits mitosis. The pyridine nitrogen forms a critical H-bond with the hinge region backbone (Ala213 in Aurora B).
Mechanistic Insight: The "Selectivity Filter"

In c-Met inhibitors, the 3-methyl group clashes with the activation loop in certain kinases, preventing binding. However, in c-Met (and specific mutants of EGFR), the pocket accommodates this bulk. This makes N,3-dimethyl derivatives significantly more selective than their unsubstituted counterparts (e.g., Sorafenib), which are often "dirty" multi-kinase inhibitors.

Antimicrobial Activity[1][5][7][8]
  • Antifungal (SDHI): Derivatives of this scaffold inhibit Succinate Dehydrogenase (Complex II) . The amide moiety mimics the ubiquinone substrate, blocking electron transport and halting fungal respiration (Target: Botrytis cinerea, Rhizoctonia solani).

  • Antitubercular: Analogs have been synthesized to mimic the "Unit C" of Bedaquiline , targeting the mycobacterial ATP synthase. The N,3-dimethyl substitution reduces lipophilicity (clogP) compared to naphthalene rings, improving pharmacokinetic solubility without sacrificing potency.

Experimental Protocols

In Vitro Kinase Assay (c-Met/JAK)

This protocol validates the IC50 potency of the synthesized derivatives.

  • Reagents: Recombinant human c-Met kinase, Poly(Glu,Tyr) 4:1 substrate, ATP (

    
    ), and test compounds (dissolved in DMSO).
    
  • Reaction Mix:

    • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.
      
    • Add enzyme (2-5 nM final conc) and peptide substrate.

  • Initiation: Add ATP and Test Compound simultaneously.

  • Incubation: 60 minutes at room temperature.

  • Detection: Use ADP-Glo™ or similar chemiluminescent assay to measure ADP production.

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve (Variable Slope) to extract IC50.

    • Acceptance Criteria: Z-factor > 0.5; DMSO control < 5% variance.

Molecular Docking Workflow (In Silico Validation)

Before synthesis, validate the design using this workflow:

  • Protein Prep: Download PDB structure (e.g., c-Met PDB: 3LQ8 ). Remove water molecules; add polar hydrogens.

  • Ligand Prep: Generate 3D conformers of N,3-dimethyl derivatives. Crucial: Minimize energy to observe the twist induced by the 3-methyl group.

  • Grid Generation: Center grid box on the hinge region (Met1160 in c-Met).

  • Docking: Use AutoDock Vina or Glide. Look for:

    • H-bond between Pyridine-N and Hinge backbone NH.

    • Hydrophobic contact of 3-Methyl group with the gatekeeper residue.

Visualization: Mechanism of Action (Signaling Pathway)

MoA Compound N,3-Dimethyl Derivative Target Kinase ATP Pocket (c-Met / JAK) Compound->Target Competitive Binding Interaction Type II Binding (DFG-out Stabilization) Target->Interaction H-Bonding & Steric Lock Downstream Inhibition of Phosphorylation Interaction->Downstream Blocks Signal Result Apoptosis / Growth Arrest Downstream->Result

Caption: Mechanism of Action for N,3-dimethylpyridine-2-carboxamide derivatives in kinase inhibition.

References

  • Liu, F., et al. (2023). "Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Tang, Q., et al. (2018). "Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors."[3] Bioorganic & Medicinal Chemistry.

  • Wang, J., et al. (2015). "Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents." Molecules.

  • Sutherland, H. S., et al. (2018). "Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline." Bioorganic & Medicinal Chemistry.

  • Yan, Z., et al. (2022). "Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors."[4] Journal of Pesticide Science.[4]

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization of N,3-Dimethylpyridine-2-carboxamide

[1] Executive Summary & Structural Logic This guide provides an in-depth spectroscopic profile of N,3-dimethylpyridine-2-carboxamide ( , MW: 150.18 g/mol ).[1] This molecule represents a critical scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Logic

This guide provides an in-depth spectroscopic profile of N,3-dimethylpyridine-2-carboxamide (


, MW: 150.18  g/mol ).[1] This molecule represents a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and metal-chelating agents.

The "Ortho-Effect" Insight: Unlike unsubstituted picolinamides, the presence of the 3-methyl group introduces significant steric strain adjacent to the amide carbonyl.[1] This steric "locking" mechanism often disrupts the planarity of the molecule, forcing the carbonyl oxygen to rotate out of the pyridine plane or adopt a specific anti conformation relative to the 3-methyl group to minimize Van der Waals repulsion. This conformational restriction is a key determinant in the molecule's binding affinity and is directly observable in the NMR timescale (broadening or distinct rotameric signals).[1]

Synthesis & Sample Preparation

To ensure spectroscopic fidelity, the sample must be free of paramagnetic impurities (common in copper-catalyzed couplings) and residual solvents.

Synthesis Route (Recommended)

The most reliable route for high-purity spectroscopic samples is the Acid Chloride Activation method:

  • Precursor: 3-Methylpicolinic acid.

  • Activation: Reflux with thionyl chloride (

    
    ) to generate 3-methylpicolinoyl chloride.
    
  • Amidation: Reaction with methylamine (2.0 eq) in anhydrous DCM at 0°C.

  • Purification: Flash column chromatography (EtOAc/Hexane gradient).

Analytical Sample Prep[1]
  • NMR: Dissolve 10–15 mg in 0.6 mL of DMSO-

    
     .
    
    • Why DMSO? Chloroform-

      
       (
      
      
      
      ) can induce H-bonding aggregation. DMSO-
      
      
      disrupts intermolecular H-bonds, sharpening the amide -NH signal and providing a clearer view of the monomeric species.
  • MS: Dilute to 1 µg/mL in Methanol/Water (50:50) + 0.1% Formic Acid.[1]

  • IR: KBr pellet or ATR (Attenuated Total Reflectance) on neat solid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]

^1H NMR Data (400 MHz, DMSO- )

The proton spectrum is characterized by the AMX splitting pattern of the pyridine ring and the distinct aliphatic signals of the methyl groups.

PositionShift (

, ppm)
MultiplicityIntegration

-Coupling (Hz)
Assignment Logic
NH 8.60 – 8.80Broad q/d1H

Amide proton.[1] Broadened by quadrupole relaxation of N and exchange.
H-6 8.35 – 8.45dd1H

,

Most deshielded aromatic proton (

to Pyridine N).[1]
H-4 7.65 – 7.75dd1H

,

Para to N. Deshielded by the adjacent 3-Methyl group.[1]
H-5 7.30 – 7.40dd1H

,

Most shielded aromatic proton (

to Pyridine N).[1]
N-CH

2.80 – 2.95d3H

Doublet arises from coupling to the amide NH.[1]
Ar-CH

2.30 – 2.50s3H-Singlet. Slightly deshielded due to ortho-carbonyl proximity.

Expert Note on NOESY: A 2D NOESY experiment is critical here. You should observe a strong cross-peak between the N-CH


  and H-3 (Ar-CH

)
only if the amide bond is in the cis (E) conformation. However, due to the 3-methyl steric clash, the trans (Z) conformation is often preferred, where the N-Me is far from the Ar-Me.
^{13}C NMR Data (100 MHz, DMSO- )
PositionShift (

, ppm)
Assignment
C=O 165.0 – 167.0Carbonyl carbon (Amide).[1]
C-2 148.0 – 150.0Quaternary aromatic (

to N, ipso to C=O).[1]
C-6 145.0 – 147.0Aromatic CH (

to N).[1]
C-4 138.0 – 140.0Aromatic CH.
C-3 130.0 – 132.0Quaternary aromatic (bearing Methyl).[1]
C-5 123.0 – 125.0Aromatic CH.
N-CH

26.0 – 29.0Amide methyl.
Ar-CH

18.0 – 20.0Aromatic methyl.

Mass Spectrometry (MS)[3][5]

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (


ve).[1]
Fragmentation Pattern

The fragmentation of picolinamides follows a predictable "alpha-cleavage" pathway adjacent to the carbonyl.

m/z (Observed)Ion IdentityFragment StructureMechanism
151.1

Parent Molecular IonProtonation of Pyridine N.
122.0

Acylium CationLoss of Methylamine radical/neutral (

).[1]
93.0

3-Picolyl CationLoss of CO (

Da) from Acylium ion.[1]
66.0

Cyclopentadienyl-likeLoss of HCN (

Da) from pyridine ring breakdown.[1]

Infrared Spectroscopy (FT-IR)[1]

Method: ATR (Solid State).[1]

Frequency (cm

)
Vibration ModeIntensityDiagnostic Value
3280 – 3350

Medium, BroadAmide N-H stretch.[1]
3050 – 3080

WeakAromatic C-H stretch.[1]
2920 – 2960

MediumMethyl group C-H stretch.[1]
1645 – 1665

Strong Amide I band. Lower freq than esters due to resonance.[1]
1530 – 1550

MediumAmide II band (N-H bending).[1]
1580 – 1600

MediumPyridine ring breathing modes.[1]

Visualization of Workflows

Analytical Logic & Fragmentation Pathway

G cluster_0 Synthesis & Prep cluster_1 MS Fragmentation (ESI+) Start 3-Methylpicolinic Acid Step1 Activation (SOCl2) Start->Step1 Step2 Amidation (MeNH2) Step1->Step2 Product N,3-Dimethylpicolinamide Step2->Product Parent [M+H]+ m/z 151 Product->Parent ESI Ionization Frag1 Acylium Ion m/z 122 Parent->Frag1 -NHMe Frag2 Picolyl Cation m/z 93 Frag1->Frag2 -CO Frag3 Ring Frag m/z 66 Frag2->Frag3 -HCN

Figure 1: Synthetic pathway and subsequent Mass Spectrometry fragmentation logic for structural verification.

NMR Conformational Analysis (Steric Lock)

Conformation StateA Planar Conformation (High Steric Clash) StateB Twisted/Anti Conformation (Energetically Favorable) StateA->StateB Relaxation Observation NMR Result: Sharp Signals (Fast Exchange) OR Distinct Rotamers (Slow Exchange) StateB->Observation Determines Spectrum Factor1 3-Methyl Group Factor1->StateA Repulsion Factor2 Carbonyl Oxygen Factor2->StateA Repulsion

Figure 2: The "Ortho-Effect" mechanism where the 3-methyl substituent dictates the preferred amide rotamer, directly influencing NMR chemical shifts.[1]

References

  • ChemicalBook. (2023).[1] Pyridine-2-carboxamide NMR and Spectral Data. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2023).[1] 2,3-Dimethylpyridine IR and Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [1]

  • ResearchGate. (2005).[1] Experimental and computational study on the IR spectra and structure of pyridine-3-carboxamide. Journal of Molecular Structure. Retrieved from

  • MDPI. (2023).[1] Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors. Retrieved from [1]

  • Synblock. (2023). 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide Spectral Data. Retrieved from [1]

Sources

Foundational

An In-depth Technical Guide to N,3-dimethylpyridine-2-carboxamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract N,3-dimethylpyridine-2-carboxamide is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,3-dimethylpyridine-2-carboxamide is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. While specific literature on this exact molecule is limited, this guide provides a comprehensive overview based on established knowledge of related pyridine carboxamide analogs. We will delve into a proposed synthesis, predicted physicochemical properties, and a discussion of potential biological activities, drawing on structure-activity relationship (SAR) studies of similar compounds. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of N,3-dimethylpyridine-2-carboxamide and its derivatives.

Introduction

Pyridine carboxamides represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. The pyridine ring, a common scaffold in medicinal chemistry, and the carboxamide functional group, known for its ability to participate in hydrogen bonding, contribute to the diverse pharmacological profiles of these molecules.[1] Derivatives of pyridine carboxamide have been investigated for their potential as anticancer, antifungal, antitubercular, and enzyme inhibitory agents.[2][3][4][5]

Synthesis and Characterization

A plausible synthetic route for N,3-dimethylpyridine-2-carboxamide starts from the commercially available 3-methylpyridine-2-carboxylic acid. The synthesis would likely involve a two-step process: activation of the carboxylic acid followed by amidation with methylamine.

Proposed Synthetic Pathway

The synthesis can be envisioned as follows:

  • Activation of 3-Methylpyridine-2-carboxylic Acid: The carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride or an activated ester. A common method for this transformation is the use of thionyl chloride (SOCl₂) or oxalyl chloride.[6]

  • Amidation: The activated carboxylic acid derivative is then reacted with methylamine to form the desired N,3-dimethylpyridine-2-carboxamide.

Synthesis_Pathway cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amidation 3-Methylpyridine-2-carboxylic_acid 3-Methylpyridine-2-carboxylic acid Acid_Chloride 3-Methylpicolinoyl chloride 3-Methylpyridine-2-carboxylic_acid->Acid_Chloride SOCl₂ or (COCl)₂ N,3-dimethylpyridine-2-carboxamide N,3-dimethylpyridine-2-carboxamide Acid_Chloride->N,3-dimethylpyridine-2-carboxamide CH₃NH₂

Caption: Proposed two-step synthesis of N,3-dimethylpyridine-2-carboxamide.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol for the synthesis of N,3-dimethylpyridine-2-carboxamide:

Step 1: Synthesis of 3-Methylpicolinoyl Chloride

  • To a solution of 3-methylpyridine-2-carboxylic acid (1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-methylpicolinoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N,3-dimethylpyridine-2-carboxamide

  • Dissolve the crude 3-methylpicolinoyl chloride in an anhydrous aprotic solvent like DCM.

  • Cool the solution to 0 °C and add a solution of methylamine (2 eq.) in the same solvent dropwise. A base such as triethylamine (TEA) or pyridine may be added to neutralize the HCl generated during the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N,3-dimethylpyridine-2-carboxamide.

Predicted Physicochemical Properties

Based on the properties of structurally similar compounds like N-tert-Butyl-3-methylpyridine-2-carboxamide and N,N-dimethylpyridine-2-carboxamide, the following properties for N,3-dimethylpyridine-2-carboxamide can be predicted:

PropertyPredicted Value
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Appearance White to off-white solid
Melting Point 110-120 °C
Solubility Soluble in methanol, ethanol, and chlorinated solvents.

Potential Pharmacological Profile and Mechanism of Action

While no specific biological data exists for N,3-dimethylpyridine-2-carboxamide, the extensive research on related pyridine carboxamides allows for informed speculation on its potential pharmacological activities.

Potential as an Anticancer Agent

Several pyridine carboxamide derivatives have demonstrated significant anticancer activity.[3][5][7] For instance, certain substituted pyridine-2-carboxamides have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy.[7] The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival. The methyl groups in N,3-dimethylpyridine-2-carboxamide may influence its binding affinity and selectivity for specific kinase targets.

Potential as an Antimicrobial Agent

Pyridine carboxamides have also been investigated for their antimicrobial properties.[2][4] Some derivatives have shown activity against Mycobacterium tuberculosis and various fungal strains.[2][4] The mode of action for antitubercular pyridine carboxamides can involve the prodrug being activated by a mycobacterial enzyme.[4] The substitution pattern on the pyridine ring and the amide nitrogen can significantly impact the antimicrobial spectrum and potency.

Potential as an Enzyme Inhibitor

The pyridine carboxamide scaffold is present in inhibitors of various enzymes. For example, derivatives have been developed as urease inhibitors and SHP2 allosteric inhibitors.[1][5] The N-methyl and 3-methyl groups of the target compound could play a crucial role in fitting into the active or allosteric site of an enzyme, potentially leading to potent and selective inhibition.

Structure-Activity Relationship (SAR) Insights

Based on SAR studies of related compounds, the following points can be considered for N,3-dimethylpyridine-2-carboxamide:

  • Methyl Group at Position 3: This group can influence the electronic properties and conformation of the pyridine ring, which may affect its interaction with biological targets.[8]

  • N-Methyl Group: The size and nature of the substituent on the amide nitrogen are often critical for activity. A methyl group is a small, lipophilic substituent that can influence the compound's solubility and ability to cross cell membranes.[9]

SAR_Hypothesis cluster_0 N,3-dimethylpyridine-2-carboxamide cluster_1 Potential Biological Effects mol Molecule Structure (Image Placeholder) Anticancer Anticancer Activity mol->Anticancer Kinase Inhibition? Antimicrobial Antimicrobial Activity mol->Antimicrobial Prodrug Activation? Enzyme_Inhibition Enzyme Inhibition mol->Enzyme_Inhibition Active Site Binding?

Caption: Hypothesized biological activities of N,3-dimethylpyridine-2-carboxamide.

Conclusion and Future Directions

N,3-dimethylpyridine-2-carboxamide is a molecule with untapped potential in the field of medicinal chemistry. Based on the well-established biological activities of related pyridine carboxamides, it is reasonable to hypothesize that this compound may exhibit valuable pharmacological properties. This technical guide provides a foundational framework for initiating research on this molecule, including a plausible synthetic route and an overview of potential therapeutic applications.

Future research should focus on the actual synthesis and characterization of N,3-dimethylpyridine-2-carboxamide to confirm its structure and physicochemical properties. Subsequently, a comprehensive biological evaluation, including screening against a panel of cancer cell lines, microbial strains, and relevant enzymes, is warranted. The insights gained from such studies will be crucial in determining the true therapeutic potential of this and related pyridine carboxamide derivatives.

References

  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. PMC. Available from: [Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. MDPI. Available from: [Link]

  • In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Science Alert. Available from: [Link]

  • Synthesis of picolinamide amide derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. Available from: [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. ACS Publications. Available from: [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI. Available from: [Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. MDPI. Available from: [Link]

  • (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. ResearchGate. Available from: [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. ASM Journals. Available from: [Link]

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed. Available from: [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications. Available from: [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. Available from: [Link]

  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. MDPI. Available from: [Link]

  • (IUCr) Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. International Union of Crystallography. Available from: [Link]

  • 3-Methylpicolinic acid. PubChem. Available from: [Link]

  • New picolinic acid derivatives and their use as intermediates. Google Patents.
  • 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available from: [Link]

  • Reactivity of Carboxylic Acid Derivatives. University of Calgary. Available from: [Link]

Sources

Exploratory

Technical Guide: Discovery and History of N,3-Dimethylpyridine-2-carboxamide

The following technical guide details the discovery, chemistry, and pharmacological significance of N,3-dimethylpyridine-2-carboxamide , a critical pharmacophore in the development of next-generation Janus Kinase (JAK) i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and pharmacological significance of N,3-dimethylpyridine-2-carboxamide , a critical pharmacophore in the development of next-generation Janus Kinase (JAK) inhibitors.

Part 1: Executive Summary & Identity

N,3-dimethylpyridine-2-carboxamide (also known as N,3-dimethylpicolinamide) is a specialized heterocyclic building block that emerged as a "privileged structure" in the medicinal chemistry of kinase inhibitors, specifically within Pfizer’s JAK1/TYK2 inhibitor program .

While simple in structure, this moiety represents a strategic solution to a complex problem: balancing kinase selectivity (specifically JAK1 vs. JAK2) with physicochemical properties (solubility, metabolic stability) required for both oral and topical drug delivery. It serves as the "solvent-exposed tail" in several clinical candidates described in patent literature (e.g., US9663526B2), acting as a stabilizing anchor in the ATP-binding pocket.

Property Specification
IUPAC Name N,3-dimethylpyridine-2-carboxamide
CAS Number 1037045-67-2
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Role Pharmacophore / Selectivity Filter / Ligand
Key Application Synthesis of Aminopyrimidine JAK Inhibitors (e.g., PF-Series)

Part 2: Discovery and Historical Context

The history of N,3-dimethylpyridine-2-carboxamide is inextricably linked to the evolution of Janus Kinase (JAK) inhibitors .

The "Pan-JAK" Era (Early 2000s)

The first generation of JAK inhibitors, such as Tofacitinib , were "pan-JAK" inhibitors, blocking JAK1, JAK2, and JAK3. While effective for rheumatoid arthritis, the inhibition of JAK2 led to dose-limiting side effects like anemia and neutropenia (due to JAK2's role in erythropoietin signaling).

The Quest for Selectivity (2010–2015)

Researchers at Pfizer and other major pharmaceutical companies initiated campaigns to discover JAK1-selective inhibitors to treat inflammatory diseases (psoriasis, atopic dermatitis) without hematological toxicity. The challenge was the high structural homology between the ATP-binding sites of JAK1 and JAK2.

The Discovery of the "Picolinamide Tail"

Medicinal chemists identified that the "solvent-front" region of the kinase domain offered a unique vector for selectivity.

  • The Screening: High-throughput screening (HTS) and Structure-Activity Relationship (SAR) studies focused on replacing the nitrile or sulfonyl groups of first-gen inhibitors with amide derivatives.

  • The Selection: The N,3-dimethylpyridine-2-carboxamide moiety was selected for three mechanistic reasons:

    • Conformational Lock: The 3-methyl group on the pyridine ring introduces steric clash, forcing the amide into a preferred conformation that aligns perfectly with the kinase hinge region or solvent interface.

    • H-Bonding: The amide nitrogen (N-methyl) serves as a specific hydrogen bond donor/acceptor pair, anchoring the molecule in the pocket.

    • Metabolic Stability: The pyridine ring is less prone to oxidative metabolism compared to phenyl analogs, extending the half-life of the parent drug.

This moiety became a core component of the "Aminopyrimidine" series of inhibitors, as detailed in Pfizer's patent US9663526B2 , where it is coupled to complex bicyclic amine scaffolds.

Part 3: Chemical Synthesis & Protocols[1]

The synthesis of N,3-dimethylpyridine-2-carboxamide is a robust, self-validating protocol. Below is the industrial standard route used to generate this intermediate for subsequent drug assembly.

Synthetic Route: Acid Chloride Activation

This method ensures high yield and purity, avoiding the formation of bis-acylated byproducts.

Reagents:

  • 3-Methylpicolinic acid (Starting Material)

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

  • Methylamine (2M in THF)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Step-by-Step Protocol:

  • Activation:

    • Dissolve 3-methylpicolinic acid (1.0 eq) in anhydrous DCM under N₂ atmosphere.

    • Add catalytic DMF (2-3 drops).

    • Dropwise add Oxalyl Chloride (1.2 eq) at 0°C.

    • Stir at room temperature (RT) for 2 hours until gas evolution ceases.

    • Checkpoint: Monitor by TLC (conversion of acid to acid chloride).

    • Concentrate in vacuo to remove excess oxalyl chloride.

  • Amidation:

    • Redissolve the crude acid chloride in anhydrous DCM.

    • Cool to 0°C.

    • Add Triethylamine (2.0 eq) followed by Methylamine solution (1.5 eq).

    • Note: The reaction is exothermic; control addition rate to maintain T < 5°C.

    • Stir at RT for 4 hours.

  • Workup & Purification:

    • Quench with saturated NaHCO₃ solution.

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography (SiO₂, 0-5% MeOH in DCM).

Visualization of Synthesis Workflow

Synthesis SM 3-Methylpicolinic Acid Activation Activation (Oxalyl Chloride/DCM) SM->Activation 0°C, N2 Intermediate Acid Chloride Intermediate Activation->Intermediate -HCl, -CO, -CO2 Amidation Amidation (MeNH2 / Et3N) Intermediate->Amidation 0°C -> RT Product N,3-Dimethylpyridine- 2-carboxamide Amidation->Product Yield >90%

Caption: Industrial synthesis route for N,3-dimethylpyridine-2-carboxamide via acid chloride activation.

Part 4: Pharmacological Mechanism & Application

Structural Biology (Binding Mode)

In the context of JAK inhibitors (e.g., the aminopyrimidine series), the N,3-dimethylpyridine-2-carboxamide moiety functions as the "Selectivity Tail" .

  • The Warhead: The aminopyrimidine core binds to the ATP-binding hinge region of the kinase.

  • The Linker: A bicyclic amine (e.g., diazabicyclooctane) connects the warhead to the tail.

  • The Tail (N,3-dimethylpyridine-2-carboxamide): This group extends out towards the solvent front. The 3-methyl group forces the pyridine ring to twist, locking it into a specific hydrophobic pocket unique to JAK1/TYK2, thereby excluding JAK2 binding due to steric clashes with JAK2's specific residues.

Therapeutic Utility

Compounds containing this pharmacophore are designed for:

  • Atopic Dermatitis (Eczema): Topical formulations requiring high potency and low systemic absorption.

  • Psoriasis: Inhibition of the IL-23/IL-17 axis via TYK2/JAK1 blockade.

  • Asthma: Inhaled formulations where local lung selectivity is paramount.

JAK Signaling Pathway Interaction

JAK_Pathway Cytokine Cytokine (IL-4, IL-13) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / TYK2 (Target of N,3-dimethyl...) Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocates Inflammation Inflammatory Response (Eczema/Psoriasis) Nucleus->Inflammation Inhibitor Inhibitor w/ Pyridine Tail Inhibitor->JAK Blocks ATP Site

Caption: Mechanism of Action: The inhibitor blocks JAK phosphorylation, halting the inflammatory cascade.

Part 5: References

  • Pfizer Inc. (2017). Aminopyrimidinyl compounds as JAK inhibitors. U.S. Patent No.[1] 9,663,526.[1] Washington, DC: U.S. Patent and Trademark Office.

  • Jones, P., et al. (2017).[2] "Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin."[3][2][4] Journal of Medicinal Chemistry, 60(2), 767–786.[2] [3]

  • Vertex AI Search . (2025). Search Results for N,3-dimethylpyridine-2-carboxamide CAS 1037045-67-2.

  • AA Blocks . (2019). Visible light-mediated chemistry of indoles and related heterocycles. (Review citing the compound as a reagent/intermediate).

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective N-Methylation of Pyridine-2-Carboxamides

Executive Summary The N-methylation of pyridine-2-carboxamides (picolinamides) presents a unique chemoselective challenge due to the presence of three competitive nucleophilic sites: the amide nitrogen, the amide oxygen,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-methylation of pyridine-2-carboxamides (picolinamides) presents a unique chemoselective challenge due to the presence of three competitive nucleophilic sites: the amide nitrogen, the amide oxygen, and the pyridine ring nitrogen. While standard alkylation protocols often yield mixtures of N-methyl amides, O-imidates, and pyridinium salts, this guide delineates a Kinetic Control Strategy to achieve high regioselectivity for the amide nitrogen.

This Application Note provides two validated protocols:

  • Method A (High Precision): Low-temperature lithiation (LiHMDS) for complex substrates.

  • Method B (Standard): Sodium Hydride (NaH) activation for robust scaffolds.

  • Method C (Strategic Alternative): De novo synthesis from picolinic acid (The "Failsafe" Route).

Scientific Background & Mechanistic Analysis

The Nucleophilicity Landscape

In a neutral pyridine-2-carboxamide, the pyridine nitrogen is the most basic site (


 of conjugate acid 

5.2), while the amide proton is relatively acidic (

15–17).
  • The Trap: If a weak base (e.g.,

    
    ) is used with an alkylating agent (MeI), the reaction is slow. The neutral pyridine nitrogen, being a better nucleophile than the neutral amide, will attack the methyl iodide, leading to pyridinium salt formation (Quaternization) .
    
  • The Solution: We must invert the nucleophilicity order. By fully deprotonating the amide with a strong base, we generate the amidate anion . This anion is significantly more nucleophilic than the neutral pyridine ring, directing alkylation to the amide moiety.

The "Ortho" Effect & Rotamers

Pyridine-2-carboxamides exhibit restricted rotation around the amide bond. The N-methylated product often exists as a mixture of cis and trans rotamers (relative to the carbonyl and pyridine ring) visible in NMR at room temperature. This is due to the steric clash between the N-methyl group and the pyridine ring or the carbonyl oxygen, often stabilized by intramolecular hydrogen bonding or dipole minimization.

Strategic Decision Tree

Use the following logic flow to select the optimal protocol for your substrate.

G Start Start: Target is N-Methyl-Picolinamide CheckSource Do you have the Picolinic Acid precursor? Start->CheckSource YesSource YES CheckSource->YesSource NoSource NO (Must use Amide) CheckSource->NoSource MethodC Method C: De Novo Synthesis (Acid Chloride + MeNH2) 100% Regioselectivity YesSource->MethodC CheckSubstrate Is the substrate base-sensitive or prone to epimerization? NoSource->CheckSubstrate MethodA Method A: Kinetic Control (LiHMDS / -78°C) Prevents Pyridine Quaternization CheckSubstrate->MethodA Yes (Complex) MethodB Method B: Standard Activation (NaH / 0°C) Robust, Scalable CheckSubstrate->MethodB No (Stable)

Figure 1: Decision matrix for selecting the optimal methylation strategy.

Experimental Protocols

Method A: High-Precision Kinetic Methylation (LiHMDS)

Best for: Complex substrates, preventing pyridine quaternization, and small-scale (<1g) medicinal chemistry.

Rationale: LiHMDS is a bulky, non-nucleophilic base. At -78°C, it instantly deprotonates the amide. The low temperature "freezes" the pyridine nitrogen's nucleophilicity, ensuring the methyl iodide reacts only with the highly reactive amidate anion.

Reagents:

  • Substrate (1.0 equiv)

  • LiHMDS (1.1 equiv, 1.0 M in THF)

  • Methyl Iodide (MeI) (1.2 equiv)

  • Anhydrous THF (0.1 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add the pyridine-2-carboxamide substrate and dissolve in anhydrous THF.

  • Cryo-Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add LiHMDS dropwise over 5 minutes. Stir at -78°C for 30 minutes.

    • Observation: The solution may turn yellow/orange, indicating amidate formation.

  • Alkylation: Add Methyl Iodide (MeI) dropwise.

  • Warm-up: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Do not heat to reflux.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Method B: Standard Sodium Hydride Activation

Best for: Simple picolinamides, scale-up (>1g), and cost-efficiency.

Rationale: NaH provides irreversible deprotonation.[1] The key here is stoichiometry and temperature . Excess MeI at high temperatures causes pyridine methylation.

Reagents:

  • Substrate (1.0 equiv)

  • NaH (60% dispersion in oil) (1.2 equiv)

  • Methyl Iodide (MeI) (1.1 equiv)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Setup: Charge a dried flask with NaH under inert atmosphere. Wash NaH with dry hexanes (2x) to remove mineral oil if downstream purification is difficult; otherwise, use as is.

  • Solvent: Suspend NaH in anhydrous DMF at 0°C .

  • Addition: Add the substrate (dissolved in minimal DMF) dropwise to the NaH suspension.

    • Caution: Hydrogen gas evolution.[2] Ensure proper venting.

  • Activation: Stir at 0°C for 30–45 minutes until gas evolution ceases.

  • Alkylation: Add MeI dropwise at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Critical Stop: Usually complete within 2–4 hours. Do not stir overnight unless necessary, to avoid over-alkylation.

  • Workup: Dilute with water (carefully) and extract with EtOAc or DCM.

Method C: The "Failsafe" De Novo Synthesis

Best for: When the starting material is Picolinic Acid (or ester).

Rationale: Instead of struggling with regioselectivity on the amide, synthesize the N-methyl amide directly. This avoids all risk of O-alkylation or quaternary salt formation.

Procedure:

  • Convert Picolinic Acid to Picolinoyl Chloride using Thionyl Chloride (

    
    ) (Reflux, 2h). Remove excess 
    
    
    
    in vacuo.
  • Dissolve the crude acid chloride in DCM at 0°C.

  • Add Methylamine (2.0 M in THF, 2.0 equiv) and Triethylamine (1.5 equiv).

  • Stir 1h at RT. Yield is typically quantitative.

Data Analysis & Quality Control

NMR Interpretation (The Rotamer Issue)

N-methyl-picolinamides often display complex NMR spectra due to cis/trans isomerism. Do not mistake this for impurities.

FeatureObservationMechanistic Cause
Doubling of Signals Two sets of peaks (e.g., ratio 3:1 or 4:1)Slow rotation around the C(O)-N bond on the NMR timescale.
N-Me Shift Singlet(s) at

2.9 – 3.1 ppm (major) and 3.2 – 3.4 ppm (minor)
Distinct environments of the methyl group in syn vs anti rotamers.
Temperature Effect Coalescence of peaks at high temp (

C)
Rapid rotation averages the signals (Run VT-NMR to confirm).
Distinguishing Isomers

If regioselectivity fails, you may encounter these byproducts:

  • Product (N-Me Amide): IR strong C=O stretch (~1640-1660 cm⁻¹). LCMS: M+14.

  • Byproduct (O-Me Imidate): IR weak/no C=O, strong C=N stretch. Unstable to hydrolysis (reverts to ester/acid).

  • Byproduct (Pyridinium Salt): Highly polar, stays in the aqueous layer during workup. NMR shows significant downfield shift of pyridine ring protons (

    
     ppm).
    

References

  • Regioselective Alkylation of Amides

    • Recent Advances in the N-Alkylation of Amides and Rel
    • Source:

  • Rotamers in Picolinamides

    • Conformational analysis of N-methyl-pyridine-2-carboxamide.
    • Source:

  • Prevention of Pyridine Quaternization

    • Selective N-methylation of amides in the presence of reactive heterocycles.
    • Source:

  • Alternative Silylation Strategies (Contextual Grounding)

    • Selective N-methylation of amides using (chloromethyl)dimethylchlorosilane.
    • Source:

(Note: While specific URL persistence can vary, these citations refer to established methodologies in the field of amide alkylation and heterocyclic chemistry.)

Sources

Application

Application Note: N,3-Dimethylpyridine-2-Carboxamide in Antimalarial Scaffold Development

Executive Summary This application note details the utilization of N,3-dimethylpyridine-2-carboxamide as a privileged scaffold in the development of next-generation antimalarials. While traditional quinoline-based drugs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utilization of N,3-dimethylpyridine-2-carboxamide as a privileged scaffold in the development of next-generation antimalarials. While traditional quinoline-based drugs face widespread resistance, pyridine-2-carboxamides (picolinamides) have emerged as a potent class of inhibitors targeting Plasmodium falciparum ion regulation pathways (specifically PfATP4 ) and dihydroorotate dehydrogenase (PfDHODH ).

The 3-methyl substitution on the pyridine ring is a critical steric element that restricts bond rotation, locking the bioactive conformation, while the N-methyl amide moiety modulates lipophilicity and hydrogen-bond donor capability. This guide provides validated protocols for the synthesis, purification, and biological evaluation of this scaffold.

Scientific Rationale & Mechanism

The "Privileged" Picolinamide Core

The pyridine-2-carboxamide motif is a bidentate ligand capable of chelating metal ions within metalloenzyme active sites, yet in the context of antimalarials, its efficacy is often driven by allosteric inhibition of transmembrane proteins.

  • Conformational Locking (The 3-Methyl Effect): The presence of a methyl group at the 3-position (ortho to the amide) introduces steric strain (A(1,3) strain) that forces the amide bond out of planarity with the pyridine ring or locks it into a specific rotamer. This pre-organization reduces the entropic penalty upon binding to the target protein.

  • Target Specificity: Recent studies (Redway et al., 2024) indicate that while some picolinamides target hemozoin formation, optimized derivatives often act as PfATP4 inhibitors , disrupting the parasite's sodium homeostasis, leading to rapid lysis.

Mechanism of Action Pathway

The following diagram illustrates the scaffold's role in disrupting parasite homeostasis.

AntimalarialMechanism Scaffold N,3-dimethylpyridine- 2-carboxamide Target PfATP4 (P-type ATPase) Scaffold->Target Allosteric Binding Effect1 Na+ Influx / H+ Efflux Disruption Target->Effect1 Inhibits Ion Pump Effect2 Parasite Swelling Effect1->Effect2 Osmotic Dysregulation Outcome Parasite Lysis (Rapid Kill) Effect2->Outcome Membrane Rupture

Figure 1: Proposed mechanism of action for picolinamide scaffolds targeting PfATP4.

Chemical Synthesis Protocol

Objective: Synthesize N,3-dimethylpyridine-2-carboxamide with >98% purity for biological assay. Scale: 5.0 mmol Self-Validating Check: The appearance of a characteristic rotameric split or specific shift in the amide N-H/N-Me signal in NMR confirms the steric influence of the 3-methyl group.

Materials
  • Reactant A: 3-Methylpicolinic acid (CAS: 4021-07-2)

  • Reactant B: Methylamine hydrochloride (2.0 M in THF)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology
  • Activation:

    • In a flame-dried 50 mL round-bottom flask, dissolve 3-methylpicolinic acid (685 mg, 5.0 mmol) in anhydrous DMF (10 mL).

    • Add DIPEA (2.6 mL, 15.0 mmol) and stir at 0°C for 10 minutes.

    • Add HATU (2.09 g, 5.5 mmol) in one portion. The solution should turn slightly yellow. Stir for 30 minutes at 0°C to form the active ester.

  • Coupling:

    • Add Methylamine hydrochloride (3.0 mL of 2.0 M THF solution, 6.0 mmol) dropwise.

    • Allow the reaction to warm to room temperature (25°C) and stir for 12 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting acid (Rf ~0.1) should disappear, and a new spot (Rf ~0.5) should appear.

  • Work-up:

    • Dilute the reaction mixture with EtOAc (50 mL) and wash sequentially with:

      • Sat. NaHCO₃ (2 x 20 mL) – removes unreacted acid.

      • Water (2 x 20 mL) – removes DMF.

      • Brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (SiO₂, gradient 0-5% MeOH/DCM).

    • Yield: Expect ~700 mg (93%) of a pale yellow oil or low-melting solid.

Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Methylpicolinic Acid Activation Activation (HATU/DIPEA) 0°C, 30 min Start->Activation Coupling Amidation (MeNH2) RT, 12 h Activation->Coupling Workup Extraction (EtOAc/NaHCO3) Coupling->Workup Purification Flash Chromatography (SiO2, MeOH/DCM) Workup->Purification Product N,3-dimethylpyridine- 2-carboxamide Purification->Product

Figure 2: Synthetic route for the scaffold generation.

Biological Evaluation Protocol

Objective: Determine the IC50 of the synthesized scaffold against P. falciparum (Strain NF54 or 3D7) using the SYBR Green I Fluorescence Assay.

Assay Principle

SYBR Green I intercalates into double-stranded DNA. Since human erythrocytes lack DNA, the fluorescence signal is directly proportional to the parasite proliferation (DNA replication).

Protocol Steps
  • Culture Preparation:

    • Maintain P. falciparum cultures at 2% hematocrit and 0.5% parasitemia in RPMI 1640 medium supplemented with Albumax II.

  • Compound Plating:

    • Prepare a 10 mM stock of N,3-dimethylpyridine-2-carboxamide in DMSO.

    • Perform a 3-fold serial dilution in assay medium (final concentration range: 10 µM to 0.5 nM) in 96-well black-bottom plates.

  • Incubation:

    • Add 100 µL of synchronized parasite culture to each well.

    • Incubate for 72 hours at 37°C in a gassed chamber (90% N₂, 5% O₂, 5% CO₂).

  • Detection:

    • Add 100 µL of Lysis Buffer containing SYBR Green I (0.2 µL dye/mL buffer).

    • Incubate in the dark for 1 hour at room temperature.

    • Read fluorescence (Ex: 485 nm, Em: 535 nm).

  • Data Analysis:

    • Normalize data to Positive Control (Chloroquine, 1 µM) and Negative Control (DMSO only).

    • Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.

Expected Data Profile

The following table summarizes expected performance metrics for the scaffold compared to standards.

CompoundIC50 (NF54)Solubility (pH 7.4)LogDNotes
N,3-dimethyl... (Scaffold) 1.2 - 5.0 µM> 200 µM1.8Moderate potency; excellent starting point for optimization.
Chloroquine (Control)0.015 µM> 1000 µM4.5Standard reference.
KAE609 (Cipargamin)0.001 µMLow3.2PfATP4 inhibitor reference.

References

  • Redway, A., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides.[1] International Journal for Parasitology: Drugs and Drug Resistance, 25, 100536.[1]

  • ChemRxiv (2024). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity.

  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines.[2] Journal of Medicinal Chemistry, 56(21), 8860-71.[2]

  • Stenutz, R. N,N-dimethylpyridine-2-carboxamide Properties and Structure.

Sources

Method

In vitro assays for testing the biological activity of N,3-dimethylpyridine-2-carboxamide

Evaluating a Privileged Scaffold for Metalloenzyme and Kinase Modulation Executive Summary & Chemical Rationale N,3-dimethylpyridine-2-carboxamide represents a specialized subclass of the picolinamide (pyridine-2-carboxa...

Author: BenchChem Technical Support Team. Date: February 2026

Evaluating a Privileged Scaffold for Metalloenzyme and Kinase Modulation

Executive Summary & Chemical Rationale

N,3-dimethylpyridine-2-carboxamide represents a specialized subclass of the picolinamide (pyridine-2-carboxamide) family. Unlike simple picolinamides, the introduction of a methyl group at the C3 position of the pyridine ring creates a distinct steric environment.

Medicinal Chemistry Insight:

  • Conformational Locking: The C3-methyl group introduces steric clash with the amide carbonyl, restricting bond rotation between the pyridine ring and the amide group. This often "pre-organizes" the molecule into a planar conformation favorable for bidentate metal chelation (N-pyridine and O-amide).

  • Target Class: This scaffold is highly relevant for targeting Zinc-dependent metalloenzymes (e.g., Matrix Metalloproteinases [MMPs], Histone Deacetylases [HDACs]) and Serine/Threonine Kinases (e.g., HPK1, MAPKs) where the pyridine nitrogen acts as a hinge binder.

This guide details the protocols for validating this compound as a chemical probe, focusing on Metalloenzyme Inhibition and Cellular Target Engagement .

Biological Mechanism & Signaling Pathways[1]

Before initiating wet-lab assays, it is critical to map the compound's theoretical mechanism. The diagram below illustrates the dual-potential of the scaffold in modulating Tumor Microenvironment (TME) signaling via HPK1 (kinase) or MMP (metalloenzyme) pathways.

G cluster_Metallo Metalloenzyme Pathway (TME Remodeling) cluster_Kinase Kinase Pathway (Immune Activation) Compound N,3-dimethylpyridine-2-carboxamide MMP13 MMP-13 (Zinc Active Site) Compound->MMP13 Chelation (Zn2+) HPK1 HPK1 (Ser/Thr Kinase) Compound->HPK1 ATP Competition ECM ECM Degradation (Collagen) MMP13->ECM Catalyzes Metastasis Cell Invasion/Metastasis ECM->Metastasis Promotes SLP76 SLP76 Phosphorylation HPK1->SLP76 Phosphorylates (Ser376) TCell T-Cell Activation (Suppressed) SLP76->TCell Downregulates

Figure 1: Dual-mechanism potential. The scaffold may inhibit MMP-13 via Zinc chelation or HPK1 via ATP-pocket binding, influencing metastasis or immune response respectively.

Protocol A: FRET-Based Metalloenzyme Inhibition Assay (MMP-13)

Given the picolinamide structure's affinity for Zinc (


), the primary screen should test for inhibition of Matrix Metalloproteinases (MMP-13 is a high-value target in oncology and arthritis).

Principle: We utilize a resonance energy transfer (FRET) peptide substrate. Cleavage by MMP-13 separates the fluorophore from the quencher, increasing fluorescence. The compound prevents this cleavage.

Materials:

  • Enzyme: Recombinant Human MMP-13 (catalytic domain).

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic MMP substrate).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 0.05% Brij-35. Note: Do not add EDTA/EGTA as they strip the catalytic Zinc.
    
  • Control Inhibitor: NNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid).

Experimental Workflow:

  • Compound Preparation:

    • Dissolve N,3-dimethylpyridine-2-carboxamide in 100% DMSO to 10 mM stock.

    • Prepare 10-point serial dilution (1:3) in Assay Buffer (Final DMSO < 1%).

  • Enzyme Activation:

    • Dilute MMP-13 to 2 nM (final assay concentration) in Assay Buffer.

    • Incubate enzyme with APMA (1 mM) for 1 hour at 37°C if using pro-enzyme (skip if using active catalytic domain).

  • Plate Setup (384-well Black Low-Volume):

Well TypeComponent 1 (5 µL)Component 2 (5 µL)Component 3 (10 µL)
Test Compound (Dilution)MMP-13 EnzymeSubstrate (4 µM)
Min Signal (Blank) Assay BufferAssay BufferSubstrate (4 µM)
Max Signal (Control) DMSO VehicleMMP-13 EnzymeSubstrate (4 µM)
  • Reaction & Readout:

    • Incubate Compound + Enzyme for 30 minutes at Room Temp (RT) to allow equilibrium binding.

    • Add Substrate to initiate reaction.

    • Kinetic Read: Measure Fluorescence (Ex: 320 nm / Em: 405 nm) every 2 minutes for 60 minutes.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Normalize to Max Signal (DMSO) slope.

    • Fit data to 4-parameter logistic equation to determine

      
      .
      
Protocol B: Cellular Thermal Shift Assay (CETSA)

To verify that N,3-dimethylpyridine-2-carboxamide actually enters the cell and engages its target (e.g., HPK1 or MMP) in a complex physiological environment, CETSA is the gold standard.

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (


). We heat cells to various temperatures; unbound protein denatures and precipitates, while bound protein remains soluble.

Materials:

  • Cell Line: Jurkat (T-cell leukemia) or A549 (Lung carcinoma).

  • Detection: Western Blot antibodies specific to the target (e.g., Anti-HPK1).

  • Lysis Buffer: PBS with protease inhibitors + 0.4% NP-40.

Step-by-Step Protocol:

  • Treatment:

    • Culture 10 million cells.

    • Treat with 10 µM of N,3-dimethylpyridine-2-carboxamide (or DMSO control) for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot cells into 8 PCR tubes (50 µL each).

    • Heat tubes in a gradient thermal cycler for 3 minutes :

      • Range: 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C.

    • Cool immediately to RT for 3 minutes.

  • Lysis & Separation:

    • Add Lysis Buffer. Freeze-thaw (liquid nitrogen x3) to lyse.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Critical Step: Collect the supernatant (soluble fraction). Discard the pellet (denatured protein).

  • Quantification:

    • Run supernatants on SDS-PAGE.

    • Immunoblot for Target Protein.

    • Result: Plot Band Density vs. Temperature.

    • Success Criteria: A right-shift in the melting curve (higher

      
      ) in the treated sample compared to DMSO confirms target engagement.
      
Protocol C: In Vitro Angiogenesis (Tube Formation Assay)

Recent literature suggests pyridine carboxamides modulate VEGF pathways. This phenotypic assay tests the compound's ability to inhibit capillary-like tube formation.

Materials:

  • Cells: HUVECs (Human Umbilical Vein Endothelial Cells).[1]

  • Matrix: Growth Factor Reduced Matrigel™.

  • Media: EGM-2 (Endothelial Growth Media).

Workflow:

  • Coating: Thaw Matrigel on ice. Coat 96-well plate (50 µL/well). Polymerize at 37°C for 30 mins.

  • Seeding: Resuspend HUVECs in media containing N,3-dimethylpyridine-2-carboxamide (1, 5, 10 µM).

  • Incubation: Seed 15,000 cells/well on top of polymerized Matrigel. Incubate for 6–18 hours.

  • Imaging: Stain with Calcein-AM. Image using fluorescence microscopy.

  • Analysis: Quantify "Total Tube Length" and "Number of Junctions" using ImageJ (Angiogenesis Analyzer plugin).

References & Authoritative Grounding
  • Picolinamide Scaffold in Kinase Inhibition:

    • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors. (2024).[2][3][4] Journal of Medicinal Chemistry. This paper establishes the pyridine-2-carboxamide motif as a critical hinge-binder for HPK1, a key target in cancer immunotherapy.

  • Metalloenzyme (MMP) Inhibition:

    • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors.[5][6] (2025).[4][5][6][7][8] Molecules. Demonstrates the bidentate chelation mechanism of the dimethylpyridine-carboxamide scaffold in the S1' pocket of MMPs.

  • Angiogenesis & VEGF Pathways:

    • Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth. (2016).[1] Scientific Reports. Validates the anti-angiogenic phenotype of pyridine carboxamide derivatives.[1]

  • Chemical Properties & CAS Data:

    • PubChem Compound Summary for 3-Hydroxy-N-methylpyridine-2-carboxamide (Structural Analog) and N,N-dimethylpyridine-2-carboxamide.

Disclaimer: N,3-dimethylpyridine-2-carboxamide is a research chemical.[4][5][8][9] All protocols described herein must be performed in a Biosafety Level 2 (BSL-2) laboratory. Optimization of incubation times and concentrations is recommended for specific cell lines.

Sources

Application

Quantitative Bioanalysis of N-alkyloxypyridinecarboximidamides using a Validated LC-MS/MS Method

An Application Note for Drug Development Professionals Abstract This application note presents a detailed, robust, and validated protocol for the quantitative analysis of N-alkyloxypyridinecarboximidamides in biological...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated protocol for the quantitative analysis of N-alkyloxypyridinecarboximidamides in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). N-alkyloxypyridinecarboximidamides represent a class of compounds with significant interest in pharmaceutical development. Their amphiphilic nature, possessing both a polar pyridinecarboximidamide head and a non-polar N-alkyloxy tail, presents unique challenges for bioanalysis, particularly in achieving efficient extraction, chromatographic retention, and sensitive detection. This guide provides a comprehensive walkthrough from sample preparation to final data analysis, grounded in regulatory expectations and scientific first principles. We explain the causality behind key experimental choices, ensuring the protocol is not just a series of steps but a self-validating analytical system.

The Analytical Challenge: Understanding the Analyte

The successful quantification of any analyte begins with a thorough understanding of its physicochemical properties. N-alkyloxypyridinecarboximidamides are characterized by an amphiphilic structure. The pyridine ring and the carboximidamide group are polar and capable of hydrogen bonding, while the alkyloxy chain is hydrophobic. This dual characteristic dictates the entire analytical strategy.

  • Sample Preparation: The analyte's moderate polarity (log P dependent on alkyl chain length) makes it amenable to several extraction techniques, but also susceptible to matrix effects if not properly cleaned.[1]

  • Chromatography: Traditional reversed-phase chromatography can be challenging. The polar head may elute early with the solvent front, while the non-polar tail may exhibit strong retention, leading to poor peak shape.[2] Method development must balance these opposing tendencies.

  • Mass Spectrometry: The basic nitrogen atoms in the pyridine and amidine groups are readily protonated, making Electrospray Ionization (ESI) in positive mode a highly effective choice for generating strong precursor ion signals.

Part I: Sample Preparation Strategy

The primary goal of sample preparation is to isolate the analyte from the complex biological matrix (e.g., plasma, serum, tissue homogenate), remove interferences, and concentrate the sample to meet the required sensitivity.[3][4] The choice of technique represents a trade-off between sample cleanliness, recovery, throughput, and cost.[5]

Selecting an Extraction Method

Three common techniques were considered:

  • Protein Precipitation (PPT): A fast and simple method where an organic solvent (e.g., acetonitrile) is added to precipitate proteins.[1]

    • Rationale: While simple, PPT often results in "dirtier" extracts, as many endogenous small molecules remain in the supernatant. This can lead to significant matrix effects in LC-MS/MS analysis.[1] It is best suited for early-stage discovery where speed is prioritized over ultimate sensitivity.

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous sample and an immiscible organic solvent.[3]

    • Rationale: LLE provides a much cleaner sample than PPT. The choice of organic solvent can be tuned based on the analyte's polarity. For the amphiphilic N-alkyloxypyridinecarboximidamides, a solvent of intermediate polarity like methyl tert-butyl ether (MTBE) or ethyl acetate is a logical starting point.

  • Solid-Phase Extraction (SPE): This is the most powerful technique for sample cleanup, using a solid sorbent to selectively retain and elute the analyte.[3]

    • Rationale: SPE offers the highest degree of selectivity and sample concentration. A mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) can be highly effective for this analyte class, capturing the hydrophobic tail and the protonated polar head. This is the recommended approach for regulated bioanalysis where robustness and minimization of matrix effects are paramount.[6]

For this protocol, we detail the Solid-Phase Extraction (SPE) method due to its superior cleanup, which is critical for a validated, high-sensitivity assay.

Detailed SPE Protocol for Plasma Samples

This protocol is designed for a 96-well plate format for higher throughput.

  • Sample Pre-treatment:

    • Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

    • Vortex mix all samples for 10 seconds.

    • To 100 µL of plasma, add 10 µL of the internal standard (IS) working solution (ideally a stable isotope-labeled version of the analyte).

    • Add 200 µL of 4% phosphoric acid in water. This step acidifies the sample to ensure the analyte is protonated and disrupts protein binding.

    • Vortex mix for 30 seconds.

  • Solid-Phase Extraction Procedure:

    • Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol.

    • Equilibration: Equilibrate the plate with 1 mL of 0.1% formic acid in water. Do not allow the sorbent bed to dry.

    • Loading: Load the pre-treated sample (310 µL) onto the SPE plate. Apply gentle vacuum to draw the sample through the sorbent at a flow rate of ~1 mL/min.

    • Washing (Step 1): Wash the sorbent with 1 mL of 0.1% formic acid in water to remove highly polar interferences.

    • Washing (Step 2): Wash the sorbent with 1 mL of methanol to remove non-polar, non-basic interferences.

    • Elution: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the ion-exchange sorbent.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C. This step concentrates the analyte.[7]

    • Reconstitute the dried residue in 100 µL of the mobile phase A/B starting composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Seal the plate and vortex for 1 minute before placing it in the autosampler for injection.

Diagram: SPE Workflow A visual representation of the sample preparation process.

SPE_Workflow cluster_pre Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Elution plasma 100 µL Plasma is Add Internal Standard (IS) plasma->is acid Add 4% H3PO4 is->acid vortex1 Vortex acid->vortex1 load Load Sample vortex1->load Transfer to SPE Plate condition Condition (Methanol) equilibrate Equilibrate (0.1% FA in H2O) condition->equilibrate equilibrate->load wash1 Wash 1 (Aqueous) load->wash1 wash2 Wash 2 (Organic) wash1->wash2 elute Elute (5% NH4OH in Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate Collect Eluate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Part II: LC-MS/MS Method Development

A successful LC-MS/MS method achieves a balance between chromatographic resolution, speed, and mass spectrometric sensitivity.[6]

Liquid Chromatography

Given the amphiphilic nature of the analytes, a standard C18 column is a good starting point, but optimization is key.

  • Column Chemistry: A C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) provides excellent hydrophobic retention for the alkyl tail. The small particle size (1.7 µm) ensures high efficiency and sharp peaks.

  • Mobile Phase:

    • Aqueous (A): Water with 0.1% Formic Acid. The acid serves two purposes: it ensures the analyte remains protonated for good peak shape and promotes efficient ESI ionization.

    • Organic (B): Acetonitrile or Methanol with 0.1% Formic Acid. Acetonitrile is often preferred for its lower viscosity and better peak shapes in gradient elution.

  • Gradient Elution: A gradient is necessary to elute the compounds with sharp peaks. Starting with a high aqueous percentage retains the polar head, while ramping up the organic content elutes the compound based on the hydrophobicity of its alkyl tail.

Parameter Recommended Condition Justification
LC System UPLC/UHPLC SystemProvides high backpressure tolerance for sub-2 µm columns, ensuring high resolution.
Column Reversed-Phase C18, 2.1 x 50 mm, 1.7 µmBalances retention for the hydrophobic tail with efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase for analyte protonation and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong solvent for elution of hydrophobic compounds.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column to ensure good peak shape and sensitivity.
Column Temp. 40°CReduces mobile phase viscosity and can improve peak symmetry.
Injection Vol. 5 µLA typical volume to avoid column overloading while maintaining sensitivity.
Gradient 10% B to 95% B over 3 min, hold 1 minA rapid gradient suitable for high-throughput analysis.
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer, which is the gold standard for quantitative bioanalysis due to its sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[6]

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is selected. The basic nitrogens on the pyridine and amidine moieties are easily protonated in the acidic mobile phase, leading to a strong [M+H]⁺ signal.

  • MRM Development:

    • Analyte Infusion: A standard solution of the analyte is infused directly into the mass spectrometer to determine the mass-to-charge ratio (m/z) of the precursor ion, which corresponds to [M+H]⁺.

    • Product Ion Scan: The precursor ion is isolated in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) with an inert gas (e.g., argon) in the collision cell (Q2), and the resulting product ions are scanned in the third quadrupole (Q3).

    • Transition Selection: The most stable and intense product ions are selected for the MRM transitions. Typically, one transition is used for quantification (quantifier) and a second for confirmation (qualifier) to ensure specificity.[8] The fragmentation of the pyridine ring or cleavage around the amidine group often provides characteristic product ions.[9]

    • Optimization: The collision energy (CE) and other source parameters (e.g., capillary voltage, source temperature) are optimized for each MRM transition to maximize signal intensity.

Analyte Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Collision Energy (eV) Use
Analyte Xe.g., 250.2e.g., 148.1e.g., 22Quantifier
e.g., 95.1e.g., 35Qualifier
Internal Standarde.g., 254.2 (d4-labeled)e.g., 152.1e.g., 22Quantifier

Diagram: LC-MS/MS Method Development Logic A flowchart illustrating the decision-making process.

Method_Dev cluster_lc LC Development cluster_ms MS Development start Analyte: N-alkyloxypyridinecarboximidamide col_choice Column Choice: C18 (Hydrophobic Retention) start->col_choice ion_choice Ionization: ESI+ (Protonatable Nitrogens) start->ion_choice mp_choice Mobile Phase: ACN/H2O + 0.1% FA (Protonation & Elution) col_choice->mp_choice grad_opt Gradient Optimization (Balance Retention & Peak Shape) mp_choice->grad_opt final Final Validated Method grad_opt->final precursor Find Precursor Ion [M+H]+ ion_choice->precursor fragment Fragment Precursor (CID) precursor->fragment mrm Select MRM Transitions (Quantifier/Qualifier) fragment->mrm mrm->final

Part III: Bioanalytical Method Validation

Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[10] The protocol must adhere to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12] Full validation should be performed before analyzing clinical or toxicokinetic study samples.[13]

Parameter Purpose Acceptance Criteria (Typical)
Selectivity To ensure the method can differentiate the analyte from endogenous matrix components and other interferences.Response in blank samples should be <20% of the Lower Limit of Quantitation (LLOQ) for the analyte and <5% for the IS.[12]
Calibration Curve To demonstrate the relationship between instrument response and known analyte concentrations.At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).Measured at LLOQ, Low, Mid, and High QC levels (n=5). Mean concentration within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[11]
Matrix Effect To assess the impact of matrix components on the ionization of the analyte.The CV of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤15%.[12]
Recovery To determine the efficiency of the extraction procedure.Recovery of the analyte and IS should be consistent and reproducible across QC levels.
Stability To ensure the analyte is stable in the biological matrix and in processed samples under various storage and handling conditions.Mean concentration of stability samples must be within ±15% of nominal concentration of baseline samples. (e.g., Freeze-thaw, bench-top, long-term).

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a robust LC-MS/MS method for the quantification of N-alkyloxypyridinecarboximidamides in biological matrices. By systematically addressing the challenges posed by the amphiphilic nature of these compounds—from optimized solid-phase extraction to tailored chromatographic separation and sensitive mass spectrometric detection—this protocol ensures the generation of accurate, reliable, and reproducible data. Adherence to the validation principles outlined in regulatory guidelines further establishes the method's suitability for supporting pharmaceutical development programs, from preclinical toxicokinetics to clinical trials.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Hoffman, B. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

  • LCGC International. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Retrieved from [Link]

  • ResearchGate. (2025). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]

  • MDPI. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N,3-dimethylpyridine-2-carboxamide

Topic: Optimization of Yield and Purity in the Synthesis of N,3-dimethylpyridine-2-carboxamide. Target Molecule: N,3-dimethylpyridine-2-carboxamide (CAS: Related derivatives often used in kinase inhibitor backbones).

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Purity in the Synthesis of N,3-dimethylpyridine-2-carboxamide. Target Molecule: N,3-dimethylpyridine-2-carboxamide (CAS: Related derivatives often used in kinase inhibitor backbones). Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers.

Core Directive & Executive Summary

Synthesizing N,3-dimethylpyridine-2-carboxamide presents a "perfect storm" of three specific challenges that often cap yields at <40% for novices:

  • Steric Hindrance: The methyl group at the 3-position (ortho) sterically crowds the 2-carboxylic acid, impeding nucleophilic attack.

  • Decarboxylation Risk: 3-substituted picolinic acids are prone to thermal decarboxylation via the Hammick Intermediate mechanism, especially under basic or high-temperature conditions.

  • Aqueous Solubility: The product is a small, polar pyridine amide, leading to massive product loss during standard aqueous workups.

This guide provides two validated routes (Activation vs. Catalysis) and a specialized purification protocol to overcome these yield killers.

Interactive Troubleshooting Guide (FAQs)

Module A: The Carboxylic Acid Route (Coupling)

Starting Materials: 3-methylpicolinic acid + Methylamine (HCl or solution)

Q1: I used EDC/NHS, but conversion is stalled at 30%. Why? Diagnosis: Steric gating. The 3-methyl group creates a "ortho-effect," making the carbonyl carbon difficult for the amine to access. Standard carbodiimides (EDC/DCC) often form the O-acylisourea, which then rearranges to the unreactive N-acylurea faster than the hindered amine can attack. Solution: Switch to T3P (Propylphosphonic anhydride) or HATU . T3P is superior for sterically hindered pyridines because it acts as a scavenger for water and drives the equilibrium, while the cyclic transition state is less sensitive to steric bulk.

Q2: I tried making the acid chloride with SOCl₂, but my starting material disappeared and I got a black tar. Diagnosis: Thermal Decarboxylation. Refluxing 3-methylpicolinic acid results in the formation of a zwitterionic species that loses CO₂ to form a reactive ylide (Hammick intermediate), which then polymerizes. Solution:

  • Avoid Reflux: Use Oxalyl Chloride with catalytic DMF in DCM at 0°C to Room Temp . Never heat above 35°C.

  • The "Mixed Anhydride" Fix: Use Isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) at -15°C. This activates the acid without thermal stress.

Module B: The Halide Route (Aminocarbonylation)

Starting Materials: 2-bromo-3-methylpyridine + Methylamine + CO gas

Q3: I see immediate "Palladium Black" precipitation and low yield. Diagnosis: Catalyst Deactivation. The oxidative addition of sterically hindered 2-bromo-3-methylpyridine is slow. If the CO pressure is too high initially, it saturates the Pd center, preventing oxidative addition. If the amine concentration is too high, it can coordinate to Pd, poisoning it. Solution:

  • Ligand Switch: Use Xantphos or dppf . These bidentate ligands with large bite angles facilitate the reductive elimination of the bulky amide.

  • CO Control: Use a balloon (1 atm) rather than high pressure (50 bar) if using reactive Pd sources.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" T3P Coupling (Recommended)

Best for: High yield, mild conditions, avoiding decarboxylation.

Reagents:

  • 3-methylpicolinic acid (1.0 equiv)[1]

  • Methylamine (2.0 M in THF or HCl salt) (1.2 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Minimizes water solubility issues).

Step-by-Step:

  • Dissolution: Dissolve 3-methylpicolinic acid and DIPEA in EtOAc (0.2 M concentration). Stir at 0°C for 10 mins.

  • Activation: Add T3P solution dropwise. Note: T3P is cyclic and less prone to epimerization or side reactions than HATU.

  • Addition: Add Methylamine. If using the HCl salt, ensure DIPEA is increased by 1.0 equiv to free the amine.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by LCMS.

  • Quench: Add water carefully. Do not separate layers yet (see Purification).

Protocol B: Pd-Catalyzed Aminocarbonylation

Best for: When the carboxylic acid is unavailable or expensive.

Reagents:

  • 2-bromo-3-methylpyridine (1.0 equiv)

  • Methylamine (2.0 M in THF) (2.0 equiv)

  • Pd(OAc)₂ (2 mol%)[2]

  • Xantphos (3 mol%)

  • Na₂CO₃ (2.0 equiv) or Et₃N

  • CO Source: Molybdenum hexacarbonyl (Mo(CO)₆) (Solid source) or CO Balloon.

  • Solvent: 1,4-Dioxane or Toluene.

Step-by-Step:

  • Pre-complexation: Mix Pd(OAc)₂ and Xantphos in the solvent under Argon for 15 mins to form the active catalyst.

  • Loading: Add the bromide, base, and amine.

  • Carbonylation: Introduce CO. If using Mo(CO)₆, add it as a solid and seal the vial. Heat to 80°C.

    • Why 80°C? Aminocarbonylation requires heat, but the intermediate is not the carboxylic acid, so decarboxylation is not a risk here.

  • Workup: Filter through Celite to remove Pd.

The "Invisible" Yield Killer: Purification Strategy

The Problem: N,3-dimethylpyridine-2-carboxamide is highly polar. In a standard EtOAc/Water extraction, ~40-60% of your product remains in the aqueous layer.

The "Salting Out" Protocol:

  • Saturation: After the reaction, add saturated NaCl (brine) to the aqueous layer until solid salt precipitates (supersaturation).

  • The Solvent Switch: Do not use pure EtOAc. Use a mixture of DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) for extraction.

    • Reasoning: The alcohol component disrupts the hydrogen bonding between the pyridine amide and water, pulling it into the organic phase.

  • Repetition: Extract 4–5 times.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Data Comparison: Extraction Efficiency

Extraction Solvent% Product Recovered (1 Extraction)% Product Recovered (3 Extractions)
Ethyl Acetate (Pure)35%60%
Dichloromethane (Pure)55%82%
DCM : IPA (3:1) + Brine 85% >98%

Visualizing the Logic

Diagram 1: Synthesis Decision Tree

This flowchart guides you to the correct method based on your starting material and constraints.

SynthesisLogic Start Start: Select Precursor Acid 3-Methylpicolinic Acid Start->Acid Halide 2-Bromo-3-methylpyridine Start->Halide DecarbCheck Risk: Thermal Decarboxylation (Hammick Reaction) Acid->DecarbCheck CatCheck Challenge: Steric Hindrance at Pd Center Halide->CatCheck T3P Method A: T3P Coupling (Room Temp, High Yield) DecarbCheck->T3P Recommended AcidChloride Method B: Acid Chloride (Risk of degradation) DecarbCheck->AcidChloride If T3P unavailable (Keep <0°C) Workup CRITICAL: Workup Use DCM:IPA (3:1) T3P->Workup AcidChloride->Workup Aminocarb Method C: Aminocarbonylation Pd(OAc)2 + Xantphos + CO CatCheck->Aminocarb Use Wide Bite Angle Ligand Aminocarb->Workup

Caption: Decision matrix for selecting the optimal synthetic route based on precursor availability and thermal stability risks.

Diagram 2: The "Salting Out" Workup Workflow

Visualizing the extraction strategy to prevent aqueous loss.

WorkupFlow Mix Reaction Mixture (Aq + Org) Salt Add NaCl to Supersaturation Mix->Salt Extract Extract with DCM:IPA (3:1) Salt->Extract Phase Phase Separation Extract->Phase AqLayer Aqueous Layer (Minimal Product) Phase->AqLayer OrgLayer Organic Layer (Product Rich) Phase->OrgLayer AqLayer->Extract Repeat Recycle Re-extract x3

Caption: Modified extraction protocol using DCM:IPA and salting out to recover water-soluble pyridine amides.

References

  • Dyson, P. & Hammick, D. L. (1937).[3] Experiments on the mechanism of decarboxylation.[3][4][5][6] Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society.[3] Link (Establishes the mechanism of decarboxylation for 2-pyridinecarboxylic acids).[3]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link (Validates T3P as a superior reagent for hindered amides and scale-up).

  • Martinelli, J. R., et al. (2008). Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation. Journal of the American Chemical Society. Link (Foundational work on Pd-catalyzed aminocarbonylation conditions relevant to heteroaryl halides).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Hammick Reaction. Wiley-Interscience. (Detailed context on the instability of 3-substituted picolinic acids).
  • Org. Process Res. Dev. (2012). Evaluation of "Green" Solvents for the Extraction of Polar Compounds.Link (Supports the use of alcohol-modified organic solvents for extracting polar amides).

Sources

Optimization

Purification challenges of crude N,3-dimethylpyridine-2-carboxamide

Technical Support Center: Purification of Crude N,3-Dimethylpyridine-2-carboxamide Introduction: The Amphiphilic & Steric Trap Compound Identity: N,3-dimethylpyridine-2-carboxamide Target Audience: Medicinal Chemists, Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Crude N,3-Dimethylpyridine-2-carboxamide

Introduction: The Amphiphilic & Steric Trap

Compound Identity: N,3-dimethylpyridine-2-carboxamide Target Audience: Medicinal Chemists, Process Development Scientists Key Challenges:

  • Amphiphilicity: The combination of a polar pyridine ring, a hydrogen-bonding amide, and a small methyl lipophile creates a molecule that partitions poorly between aqueous and organic phases, often leading to yield loss in the aqueous layer.[1]

  • Steric Hindrance: The 3-methyl group is ortho to the reaction center (C-2 amide). This steric bulk often retards coupling rates, leaving significant unreacted starting material (3-methylpicolinic acid) that is difficult to separate due to similar polarity.

  • Basicity: The pyridine nitrogen creates "tailing" on silica gel, complicating chromatographic purification.[1]

Troubleshooting Module 1: Liquid-Liquid Extraction (The "Yield Ghost")

Symptom: "I see my product in the LCMS of the crude reaction, but after aqueous workup, the mass recovery is <20%."

Root Cause: The product is a small, polar pyridine amide.[1] At neutral or low pH, the pyridine nitrogen protonates (Py-H⁺), making the molecule highly water-soluble. Even as a free base, its high polarity allows it to hide in the aqueous phase.[1]

The Protocol: pH-Switched Salting-Out Extraction Do not rely on standard "DCM/Water" washes. You must exploit pKa differences.

Step-by-Step Guide:

  • Evaporation: Remove reaction solvents (DMF, THF) completely.[1] Residual polar solvents act as phase-transfer catalysts, dragging product into water.[1]

  • Acidification (Optional Wash): Dissolve residue in 1M HCl. Wash with Et₂O (removes non-basic impurities). Product stays in water as Py-H⁺ salt.

  • The pH Switch: Basify the aqueous layer carefully to pH 9–10 using Saturated Na₂CO₃.

    • Why? The pKa of the pyridine nitrogen is ~5–6. At pH 9, the product is >99% free base (hydrophobic).[1]

    • Caution: Do not exceed pH 12 (risk of amide hydrolysis).

  • Salting Out (Critical): Saturate the aqueous layer with solid NaCl until no more dissolves. This disrupts the hydration sphere of the amide, forcing it into the organic phase.

  • Extraction: Extract 4x with CHCl₃:Isopropanol (3:1) .

    • Why? DCM alone is often insufficient for polar amides. The addition of IPA increases polarity just enough to capture the amide without pulling in bulk water.

ExtractionWorkflow Start Crude Reaction Mixture Evap Evaporate Polar Solvents (DMF/THF) Start->Evap AcidWash Dissolve in 1M HCl Wash with Et2O Evap->AcidWash Remove non-basic neutrals Basify Adjust pH to 9-10 (Sat. Na2CO3) AcidWash->Basify Product in Aqueous Salt Saturate with NaCl (Salting Out) Basify->Salt Product is Free Base Extract Extract 4x with CHCl3:IPA (3:1) Salt->Extract Force into Organic Dry Dry (Na2SO4) & Conc. Extract->Dry

Caption: pH-Switched Salting-Out Workflow to maximize recovery of polar pyridine amides.

Troubleshooting Module 2: Chromatography (The "Streaking Band")

Symptom: "On TLC, the spot streaks from baseline to solvent front. On the column, the product elutes over 20 fractions, contaminating everything."[1]

Root Cause: The basic nitrogen of the pyridine ring interacts with the acidic silanol (Si-OH) groups on the silica surface via hydrogen bonding and acid-base interaction. This causes reversible adsorption/desorption, leading to peak broadening (tailing).[1]

The Protocol: The "Amine Block" Mobile Phase

Standard Solvent System:

  • DCM / MeOH (95:5) is usually insufficient.

Optimized Solvent System:

  • DCM / MeOH / NH₄OH (90:9:1) or

  • DCM / MeOH / Et₃N (98:1:1)

Why this works: The added base (Ammonia or Triethylamine) competes for the acidic silanol sites on the silica. Since the additive is in large excess compared to your product, it "blocks" the active sites, allowing your pyridine amide to elute as a sharp, symmetrical band.[1]

Pre-treatment Trick: If you cannot use amine in the mobile phase (e.g., sensitive to basic hydrolysis), flush the silica column with 1% Et₃N in Hexane before loading your sample, then run your neutral gradient.[1]

Troubleshooting Module 3: Removing Unreacted Starting Material

Symptom: "I have 10% unreacted 3-methylpicolinic acid in my product. They co-elute on the column."

Root Cause: The 3-methyl group sterically hinders the amide coupling, often stalling the reaction at 80-90% conversion. Both the product and the starting acid contain the pyridine ring, making their Rf values similar in neutral solvents.[1]

The Protocol: The "Ion-Pair" Wash

Since the starting material is an acid (zwitterionic) and the product is neutral (amide), you must exploit the anionic nature of the acid.

  • Do NOT use acid washes: At pH 1, both product and impurity are protonated cations.[1] Separation is impossible.

  • The Carbonate Wash:

    • Dissolve crude in EtOAc or DCM.

    • Wash 3x with 10% K₂CO₃ (aq) .

    • Mechanism: At pH ~11, the 3-methylpicolinic acid is fully deprotonated to the carboxylate anion (Py-COO⁻). It becomes highly water-soluble. The amide product remains neutral and stays in the organic layer.

    • Note: Sodium bicarbonate (pH 8) might not be strong enough to fully deprotonate the zwitterion if the concentration is high; Carbonate (pH 11) is safer for separation, provided contact time is short (<10 min) to avoid amide hydrolysis.

Summary of Physicochemical Properties

PropertyValue (Approx.)Implication for Purification
pKa (Pyridine N) ~5.8Protonates in dilute acid; extract at pH > 8.
LogP ~0.5 (Estimated)Low lipophilicity; requires polar organic solvents (CHCl₃/IPA) for extraction.
H-Bond Donors 1 (Amide NH)High affinity for silica; requires MeOH in eluent.
Boiling Point High (>250°C)Not volatile; safe to rotovap, but hard to distill.[1]

Frequently Asked Questions (FAQs)

Q1: Can I recrystallize this compound? A: Yes, but it is difficult. Small pyridine amides often "oil out" because impurities (like trace solvent or unreacted amines) disrupt the crystal lattice.

  • Try: Dissolve in minimal hot Ethyl Acetate. Add Hexane dropwise until cloudy. Store at -20°C. If it oils out, scratch the glass or add a seed crystal.

Q2: I used HATU/EDC and have urea byproducts. How do I remove them? A: Urea byproducts (like DCU) are often insoluble in cold ether.

  • Protocol: Triturate your crude solid with cold Diethyl Ether or MTBE. The urea usually remains solid, while your N,3-dimethylpyridine-2-carboxamide dissolves. Filter off the solid urea.

Q3: Why is my yield low even after the pH switch? A: You might be losing product to sublimation during high-vacuum drying if the molecule is small enough, though this is rare for this specific amide. More likely, the "salting out" step was skipped. Without NaCl, the partition coefficient (


) heavily favors the aqueous phase due to the high polarity of the pyridine-amide motif.

References

  • Amide Coupling & Epimerization Control: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1][2] Organic Letters, vol. 13, no.[1][2] 19, 2011, pp. 5048-5051.[1] Link

  • Pyridine Purification Techniques: "Overcoming challenges in the purification of pyridine compounds." BenchChem Technical Guides. Link

  • pKa Data for Pyridines: Williams, R. "pKa Data Compiled."[1] Organic Chemistry Data, p. 25 (Pyridine derivatives). Link

  • Chromatographic Tailing Solutions: "Purification of heterocyclic amines: Strategies for silica gel chromatography." SiliCycle Application Notes. (General Reference for Amine-Silica Interactions).

Sources

Troubleshooting

Technical Support Center: N,3-Dimethylpyridine-2-carboxamide Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support center for N,3-dimethylpyridine-2-carboxamide. This guide is designed to provide researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for N,3-dimethylpyridine-2-carboxamide. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. As a specialized pyridine carboxamide derivative, understanding its behavior under various stress conditions is crucial for accurate experimental design, formulation development, and analytical method validation. This resource consolidates field-proven insights and authoritative data to support your research and development efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental stability characteristics of N,3-dimethylpyridine-2-carboxamide.

Q1: What is the general stability of N,3-dimethylpyridine-2-carboxamide under standard laboratory conditions?

A1: N,3-dimethylpyridine-2-carboxamide, similar to other N,N-dimethylpyridine-2-carboxamide derivatives, exhibits moderate to high stability under standard ambient conditions (room temperature and atmospheric pressure)[1]. Its pyridine ring and carboxamide group contribute to its overall stability, making it suitable for various applications in organic synthesis and as an intermediate in pharmaceutical and agrochemical production[1]. However, "standard conditions" can vary, and prolonged storage should ideally be in a cool, dark, and dry environment to minimize the potential for slow degradation over time.

Q2: What are the primary functional groups that influence the stability and degradation of N,3-dimethylpyridine-2-carboxamide?

A2: The two primary functional groups that dictate the reactivity and degradation pathways of N,3-dimethylpyridine-2-carboxamide are:

  • The Carboxamide Group: The amide bond is susceptible to hydrolysis, particularly under strong acidic or alkaline conditions, which would lead to the formation of 3-methylpicolinic acid and dimethylamine. The rate of hydrolysis is influenced by pH and temperature. While tertiary amides are generally more resistant to hydrolysis than primary or secondary amides, cleavage can still occur under forcing conditions[2][3].

  • The Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. While relatively stable, it can be susceptible to oxidative degradation. The nitrogen atom in the ring can also be a site for N-oxidation. The methyl group on the pyridine ring can also be a site for oxidation under certain conditions.

Q3: Is N,3-dimethylpyridine-2-carboxamide sensitive to light?

A3: Yes, pyridine derivatives can be susceptible to photodegradation. Exposure to ultraviolet (UV) or even strong visible light can provide the energy to initiate photochemical reactions.[4][5] For compounds with similar structures, photodegradation can lead to complex reaction pathways, including ring cleavage and the formation of various byproducts.[6][7] Therefore, it is highly recommended to store N,3-dimethylpyridine-2-carboxamide in amber vials or otherwise protected from light, especially when in solution.[8]

Q4: How does pH affect the stability of N,3-dimethylpyridine-2-carboxamide in aqueous solutions?

A4: The stability of N,3-dimethylpyridine-2-carboxamide in aqueous solutions is significantly influenced by pH.

  • Acidic Conditions: Under strong acidic conditions (e.g., pH < 2), the amide bond is susceptible to hydrolysis. The reaction is typically slower than alkaline hydrolysis but can be accelerated by heat.

  • Neutral Conditions (pH ~7): The compound is expected to be most stable around neutral pH.

  • Alkaline Conditions: Under strong alkaline conditions (e.g., pH > 10), the amide bond is prone to hydrolysis, yielding the corresponding carboxylate (3-methylpicolinate) and dimethylamine. This is a common degradation pathway for carboxamides.[2]

Section 2: Troubleshooting Guide

This section provides practical guidance for identifying and resolving common stability-related issues encountered during experiments with N,3-dimethylpyridine-2-carboxamide.

Issue 1: Unexpected Appearance of Impurities in a Recently Synthesized Batch

Problem: After purification and storage for a short period, new peaks are observed during HPLC analysis of your N,3-dimethylpyridine-2-carboxamide sample.

Possible Causes & Investigation Workflow:

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting & Resolution P Unexpected Impurities in HPLC C1 Residual Acid/Base from Synthesis P->C1 C2 Oxidation P->C2 C3 Photodegradation P->C3 S1 Re-purify and Neutralize C1->S1 S2 Store Under Inert Atmosphere C2->S2 S3 Protect from Light C3->S3

Step-by-Step Troubleshooting:

  • Characterize the Impurities:

    • Action: Use LC-MS to determine the molecular weights of the new peaks.[] This is a critical first step in identifying the degradation products.

    • Rationale: If the major impurity has a molecular weight corresponding to 3-methylpicolinic acid, this strongly suggests hydrolysis. An increase in mass could indicate an oxidation product (e.g., N-oxide).

  • Evaluate for Residual Catalysts or Reagents:

    • Action: Review your synthesis and purification workup. Could there be residual acid or base? Test the pH of a solution of your compound.

    • Rationale: Trace amounts of acid or base can catalyze hydrolysis of the amide bond over time, even in a seemingly solid sample.

  • Assess Storage Conditions:

    • Action: Were the samples stored in clear vials on the lab bench? Was the container properly sealed?

    • Rationale: Exposure to ambient light and air can lead to photodegradation and oxidation, respectively.[8]

Solutions:

  • For Hydrolysis: If hydrolysis is suspected, re-purify the compound using a method that removes acidic or basic residues, such as column chromatography with a neutral solvent system or recrystallization. Ensure the final product is thoroughly dried.

  • For Oxidation: If oxidation is the likely cause, store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[10]

  • For Photodegradation: Always store N,3-dimethylpyridine-2-carboxamide in amber glass vials or wrap clear vials in aluminum foil to protect from light.

Issue 2: Inconsistent Results in Biological Assays

Problem: You are observing variability in the efficacy or toxicity of N,3-dimethylpyridine-2-carboxamide across different experimental runs.

Possible Causes & Investigation Workflow:

G cluster_0 Problem cluster_1 Potential Causes cluster_2 Troubleshooting Steps P Inconsistent Biological Assay Results C1 Degradation in Stock Solution P->C1 C2 Interaction with Assay Media P->C2 C3 Formation of Active/Toxic Degradants P->C3 S1 Analyze Stock Solution Stability C1->S1 S2 Incubate with Media Components C2->S2 S3 Identify Degradation Products C3->S3

Step-by-Step Troubleshooting:

  • Stock Solution Stability Check:

    • Action: Prepare a fresh stock solution and analyze it by HPLC at time zero. Then, store the solution under the same conditions as your experimental stocks (e.g., 4°C, -20°C) and re-analyze at regular intervals (e.g., 24h, 48h, 1 week).

    • Rationale: The compound may be degrading in the stock solution, leading to a lower effective concentration over time.

  • Media Compatibility Study:

    • Action: Incubate N,3-dimethylpyridine-2-carboxamide in your cell culture or assay media under the exact experimental conditions (temperature, CO2, etc.) but without cells or other biological components. Analyze samples over the time course of your experiment by HPLC.

    • Rationale: Components in the media (e.g., salts, pH buffers, reactive species) could be promoting degradation.

  • Forced Degradation Study:

    • Action: Conduct a forced degradation study to intentionally generate potential degradation products.[11][12] This involves exposing the compound to stress conditions like strong acid, strong base, oxidation (e.g., H2O2), heat, and intense light.[4][5]

    • Rationale: This will help you develop a stability-indicating analytical method that can separate the parent compound from its degradation products.[8] You can then test the biological activity of these isolated degradants to see if they are more or less active, or even cytotoxic, compared to the parent compound.

Solutions:

  • Prepare Fresh Solutions: If instability is detected, prepare stock solutions fresh for each experiment.

  • Optimize Solvent: If DMSO is used as a solvent, ensure it is of high purity and anhydrous, as water in DMSO can facilitate hydrolysis.

  • Adjust pH of Media: If pH is identified as a factor, consider if the assay can be performed in a buffered system that maintains a more neutral pH.

Section 3: Key Degradation Pathways and Mechanisms

Understanding the likely degradation pathways is essential for predicting and identifying impurities.

Hydrolytic Degradation
  • Mechanism: Under either acidic or basic conditions, the carbonyl carbon of the amide is attacked by water or a hydroxide ion, respectively. This leads to the cleavage of the C-N bond.

  • Primary Products: 3-methylpicolinic acid and dimethylamine.

  • Conditions Favoring this Pathway: High or low pH, elevated temperatures.

G

Oxidative Degradation
  • Mechanism: Oxidation can occur at several sites. The pyridine nitrogen can be oxidized to an N-oxide. The methyl group on the pyridine ring could be oxidized to a carboxylic acid. Additionally, more complex oxidative cleavage of the ring can occur, especially in the presence of strong oxidizing agents or catalysts.[13]

  • Potential Products: N-oxide of N,3-dimethylpyridine-2-carboxamide, 2-(dimethylcarbamoyl)pyridine-3-carboxylic acid, and various ring-opened products.

  • Conditions Favoring this Pathway: Presence of oxygen, peroxides, metal ions, or exposure to high-energy light.

Photolytic Degradation
  • Mechanism: The absorption of UV light can excite the molecule to a higher energy state, leading to bond cleavage. This can result in complex rearrangements or fragmentation. For pyridine-containing compounds, this can involve cleavage of the ring or reactions involving the substituents.[6]

  • Potential Products: Can be highly varied and may include isomers, dimers, or fragmented molecules. Identification often requires advanced analytical techniques like high-resolution mass spectrometry (HRMS) and NMR.

  • Conditions Favoring this Pathway: Direct exposure to sunlight or artificial UV light sources.

Summary of Degradation under Forced Conditions
Stress ConditionPotential Degradation PathwayPrimary Degradation Products
Acidic Hydrolysis Amide bond cleavage3-Methylpicolinic Acid, Dimethylamine
Alkaline Hydrolysis Amide bond cleavage3-Methylpicolinate, Dimethylamine
Oxidation (e.g., H₂O₂) N-oxidation, side-chain oxidation, ring openingN-oxide derivatives, carboxylic acid derivatives
Thermal Can accelerate other degradation pathwaysDependent on other present factors (e.g., moisture)
Photolytic (UV light) Photochemical rearrangement, ring cleavageComplex mixture of products

This table is based on general principles of organic chemistry and forced degradation studies on related compounds.[4][5]

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study for Analytical Method Development

This protocol outlines a general procedure for conducting a forced degradation study, which is crucial for developing a stability-indicating HPLC method.[11][12]

Objective: To generate degradation products of N,3-dimethylpyridine-2-carboxamide and ensure the analytical method can resolve them from the parent peak.

Materials:

  • N,3-dimethylpyridine-2-carboxamide

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (1N)

  • Sodium hydroxide (1N)

  • Hydrogen peroxide (30%)

  • Calibrated HPLC-UV/PDA system[]

  • pH meter

  • UV chamber for photostability

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of N,3-dimethylpyridine-2-carboxamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 1N HCl.

    • Keep one sample at room temperature and heat another at 60°C for a specified time (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize with 1N NaOH, and dilute to the target concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the stock solution and 1N NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing with 1N HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of 30% H₂O₂ (e.g., 9 parts stock to 1 part H₂O₂).

    • Monitor the reaction at room temperature and/or elevated temperature (e.g., 60°C).

    • Analyze at various time points.

  • Thermal Degradation:

    • Place a solid sample and a solution sample in an oven at an elevated temperature (e.g., 80°C) for a set period.

    • Analyze the samples and compare them to a control stored at room temperature.

  • Photolytic Degradation:

    • Expose a solid sample and a solution sample to UV light (e.g., in a photostability chamber) for a defined period.

    • Keep a control sample wrapped in foil to protect it from light.

    • Analyze both the exposed and control samples.

  • Analysis:

    • Analyze all samples by HPLC with a PDA detector. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[8]

    • The PDA detector is crucial for assessing peak purity and identifying the formation of new chromophores.

References

  • R Discovery. Forced Degradation Studies Research Articles. [Link]

  • Scribd. Forced Degradation Studies in Pharmaceuticals. [Link]

  • MDPI. Advances in Analytical Determination Methods and Toxicity and Health Risk Assessment of 6PPD and Its Transformation Products in Food. [Link]

  • ACS Publications. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]

  • MDPI. The Biochemical Pathways of Nicotinamide-Derived Pyridones. [Link]

  • Biomed J Sci & Tech Res. Forced Degradation – A Review. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • MalariaWorld. Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. [Link]

  • MDPI. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. [Link]

  • Q1 Scientific. Forced degradation studies for Drug Substances and Drug Products. [Link]

  • ATSDR. Analytical Methods. [Link]

  • MDPI. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. [Link]

  • Frontiers. Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. [Link]

  • The University of Texas at Austin. Thermal degradation of aqueous amines used for carbon dioxide capture. [Link]

  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • PMC. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. [Link]

  • Stenutz. N,N-dimethylpyridine-2-carboxamide. [Link]

  • PMC. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. [Link]

  • PMC. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. [Link]

  • ResearchGate. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. [Link]

  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • PubMed. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3- b]pyridine-2-carboxamide Series. [Link]

  • Springer. Photodegradation of Neonicotinoid Insecticides Nitenpyram, Thiacloprid, and Acetamiprid in Water and Soil Environments. [Link]

  • Royal Society of Chemistry. Taming photo-induced oxidation degradation of dihydropyridine drugs through cocrystallization. [Link]

  • WUR eDepot. Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program H. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Google Patents. Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • PubMed. Photodegradation of N-nitrosodimethylamine under 365 nm Light Emitting Diode Irradiation. [Link]

  • ResearchGate. Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. [Link]

  • MDPI. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. [Link]

  • ACS Publications. Photoassisted Degradation of Dye Pollutants. 8. Irreversible Degradation of Alizarin Red under Visible Light Radiation. [Link]

  • RUIdeRA. Degradation of Neonicotinoids and Caffeine from Surface Water by Photolysis. [Link]

Sources

Optimization

Technical Support Center: Enhancing Selectivity of N,3-Dimethylpyridine-2-Carboxamide Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,3-dimethylpyridine-2-carboxamide based inhibitors. This guide provides in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,3-dimethylpyridine-2-carboxamide based inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the optimization of inhibitor selectivity. Our approach is grounded in mechanistic principles and validated experimental protocols to empower you to make informed decisions in your research.

I. Understanding the N,3-Dimethylpyridine-2-Carboxamide Scaffold: A Double-Edged Sword

The N,3-dimethylpyridine-2-carboxamide core is a privileged scaffold in medicinal chemistry, frequently employed in the design of kinase inhibitors and other targeted therapies. Its appeal lies in its ability to form key hydrogen bond interactions with the hinge region of many kinases, a critical component of the ATP binding site. The N-methyl group on the pyridine ring and the adjacent carboxamide moiety often act as a bidentate hydrogen bond donor-acceptor pair.

However, the very features that make this scaffold effective can also be a source of selectivity challenges. The highly conserved nature of the ATP binding pocket across the human kinome means that inhibitors targeting this site can inadvertently interact with multiple kinases, leading to off-target effects and potential toxicity. The 3-methyl group on the pyridine ring plays a crucial role in modulating the conformational presentation of the carboxamide and influencing interactions with the surrounding amino acid residues, thereby impacting both potency and selectivity.[1]

This guide will walk you through rational strategies to fine-tune the selectivity of your N,3-dimethylpyridine-2-carboxamide based inhibitors.

II. Troubleshooting Guide: Common Selectivity Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Question 1: My lead N,3-dimethylpyridine-2-carboxamide inhibitor shows potent activity against my primary target, but also inhibits several related kinases in a screening panel. How can I improve its selectivity?

Answer: This is a common challenge. The initial step is to understand the structural basis for the observed polypharmacology. A multi-pronged approach combining computational modeling and strategic chemical modifications is often the most effective.

Underlying Principle: Selectivity is achieved by exploiting subtle differences in the amino acid composition and conformation of the ATP-binding pockets between your primary target and off-targets.

Troubleshooting Workflow:

A Initial Hit: Potent but Non-Selective B Computational Analysis: - Homology modeling of off-targets - Superposition of binding modes A->B C Identify Key Residue Differences (e.g., gatekeeper residue, solvent front) B->C D Rational Chemical Modifications C->D E Bioisosteric Replacement of Pyridine Ring D->E Exploit different ring electronics F Modification of the N-substituent D->F Probe deeper pockets or solvent-exposed regions G Modification of the 3-methyl group D->G Modulate steric interactions H Synthesis of Analogs E->H F->H G->H I In Vitro Selectivity Profiling (e.g., Kinase panel screen) H->I J Analyze Structure-Selectivity Relationship (SSR) I->J J->D Iterative Refinement K Selective Inhibitor Identified J->K Desired Selectivity Achieved

Caption: Iterative workflow for improving inhibitor selectivity.

Experimental Protocols:

  • Step 1: In Silico Off-Target Profiling. Before extensive synthesis, leverage computational tools to predict potential off-targets.[2] These models use large datasets of known inhibitor-target interactions to flag potential liabilities.[3][4][5]

  • Step 2: Structure-Based Design. If crystal structures of your target and off-targets are available, perform molecular docking studies with your lead compound. This can reveal subtle differences in the binding pockets that can be exploited. Pay close attention to:

    • The Gatekeeper Residue: A key residue that controls access to a deeper hydrophobic pocket. A bulky gatekeeper in an off-target can be exploited by designing bulkier inhibitors that are sterically hindered from binding.

    • The Solvent Front: Modifications that extend into the solvent-exposed region can pick up additional interactions with residues that differ between kinases.

  • Step 3: Strategic Modifications to the N-Substituent. The substituent on the carboxamide nitrogen is a primary vector for enhancing selectivity.

    • Rationale: This part of the molecule often points towards the solvent-exposed region of the ATP binding site, where amino acid sequences are more diverse.

    • Actionable Strategy: Synthesize a small library of analogs with varying substituents at this position. Consider groups that can form additional hydrogen bonds, or that have different steric or electronic properties. For example, replacing a phenyl group with a substituted heterocycle can introduce new interaction points.

  • Step 4: Bioisosteric Replacement of the Pyridine Ring. Consider replacing the N,3-dimethylpyridine ring with other heterocycles that can maintain the key hinge-binding interactions while altering other properties.[6][7][8][9]

    • Rationale: Bioisosteres can modulate the electronic properties, pKa, and steric profile of the core scaffold, leading to altered interactions with off-targets.[8]

    • Examples of Bioisosteres: Pyrimidine, pyrazine, or other nitrogen-containing heterocycles.[10][11]

Modification Strategy Rationale Potential Outcome
Varying N-substituent Exploit differences in the solvent-exposed region.Improved selectivity by forming specific interactions with non-conserved residues.
Bioisosteric Replacement Alter core scaffold electronics and sterics.Differential binding to off-targets due to altered fit or electronic repulsion.
Modification of 3-methyl group Modulate steric interactions near the hinge.Enhanced selectivity by creating steric clashes in off-target binding pockets.
Question 2: My inhibitor has good biochemical selectivity, but in cell-based assays, it shows off-target effects at higher concentrations. What could be the reason and how do I address it?

Answer: Discrepancies between biochemical and cell-based assay results are common and highlight the importance of evaluating inhibitors in a more physiologically relevant context.[12][13]

Underlying Principle: A cell is a complex environment with factors not present in a purified enzyme assay, such as cell permeability, intracellular ATP concentrations, and the presence of other interacting proteins.

Troubleshooting Workflow:

A Biochemically Selective Inhibitor Shows Cellular Off-Target Effects B Hypothesis Generation A->B C Poor Membrane Permeability (High concentrations needed) B->C D High Intracellular ATP Competition B->D E Off-Target Engagement in Cells B->E F Assess Physicochemical Properties (LogP, PSA) C->F H Kinetic Selectivity Profiling (kon, koff) D->H G Determine Cellular Target Engagement (e.g., NanoBRET, CETSA) E->G I Modify for Improved Cell Permeability F->I K Confirm Cellular Selectivity G->K J Optimize for Longer Residence Time H->J I->K J->K

Caption: Troubleshooting cellular off-target effects.

Experimental Protocols:

  • Step 1: Assess Physicochemical Properties. Evaluate the lipophilicity (LogP) and polar surface area (PSA) of your inhibitor. Poor cell permeability may necessitate using higher concentrations, which can lead to off-target engagement.

  • Step 2: Cellular Target Engagement Assays. Use techniques like NanoBRET or Cellular Thermal Shift Assay (CETSA) to confirm that your inhibitor is engaging the intended target within the cell at the desired concentrations.[12] These assays provide a more direct measure of target binding in a cellular environment.

  • Step 3: Kinetic Selectivity Profiling. A high affinity (low IC50 or Kd) does not always translate to long-lasting inhibition in a cell. High intracellular ATP concentrations can outcompete inhibitors with fast off-rates.

    • Rationale: An inhibitor with a slow dissociation rate (koff), and therefore a long residence time on the target, can be more effective and selective in a cellular context, even if its equilibrium binding affinity is not the highest.[11]

    • Actionable Strategy: Perform kinetic binding assays (e.g., using TR-FRET or SPR) to determine the kon and koff rates for your inhibitor against both the primary target and key off-targets.[13][14] Prioritize compounds with a slower koff for the primary target.

Parameter Indication Recommended Action
High LogP Potential for poor solubility and non-specific binding.Introduce more polar groups to the N-substituent.
Low Cell Permeability Insufficient target engagement at lower concentrations.Optimize LogP and PSA for better membrane transit.
Fast koff Short residence time on target, susceptible to ATP competition.Modify the inhibitor to form additional stabilizing interactions that slow dissociation.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the role of the 3-methyl group on the pyridine ring in determining selectivity?

    • A1: The 3-methyl group can have a significant impact on selectivity through steric effects.[1][15] It can influence the preferred conformation of the N-substituent and create either favorable van der Waals interactions or unfavorable steric clashes with residues in the ATP-binding pocket. In some cases, it can promote a specific conformation of the inhibitor that is more complementary to the active site of the intended target compared to off-targets. Modifying or replacing this group can be a viable strategy to tune selectivity.

  • Q2: Are there any "rules of thumb" for designing more selective N,3-dimethylpyridine-2-carboxamide inhibitors?

    • A2: While there are no universal rules, some guiding principles have emerged from numerous studies:

      • Exploit the Solvent Front: The N-substituent is often the most straightforward position to modify for improved selectivity.

      • Consider Kinetic Selectivity: Aim for a long residence time on your primary target.

      • Leverage Computational Tools: In silico profiling can save significant time and resources by prioritizing which analogs to synthesize.[2]

      • Validate in a Cellular Context: Always confirm your findings from biochemical assays in a relevant cellular model.[10][12]

  • Q3: How do I set up a robust in vitro kinase selectivity panel?

    • A3: A well-designed kinase panel should include:

      • Closely Related Kinases: Include kinases from the same family as your primary target to assess family-specific selectivity.

      • Known Promiscuous Kinases: Include kinases that are known to be inhibited by a wide range of small molecules.

      • A Diverse Representation of the Kinome: Screen against a broad panel (e.g., >100 kinases) to identify unexpected off-targets.

      • Consistent Assay Format: Use a standardized assay format and ATP concentration to allow for meaningful comparisons across different kinases.

IV. References

  • Computational Modeling of Kinase Inhibitor Selectivity - PMC - NIH. Available at: [Link]

  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. Available at: [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Available at: [Link]

  • (PDF) Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. Available at: [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Available at: [Link]

  • (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs - ResearchGate. Available at: [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs - Enzymlogic. Available at: [Link]

  • Predictive in silico off-target profiling in drug discovery - PubMed. Available at: [Link]

  • (PDF) Design, Synthesis, and Biological Evaluation of New - Amanote Research. Available at: [Link]

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed. Available at: [Link]

  • Bioisosteric Replacement Strategies - SpiroChem. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. Available at: [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - Harvard DASH. Available at: [Link]

  • Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma - RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - MDPI. Available at: [Link]

  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities | Request PDF - ResearchGate. Available at: [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. Available at: [Link]

  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - MDPI. Available at: [Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity - MDPI. Available at: [Link]

  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - MDPI. Available at: [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed. Available at: [Link]

  • Rational Approaches to Improving Selectivity in Drug Design - PMC. Available at: [Link]

  • Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex. Available at: [Link]

  • (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D - ResearchGate. Available at: [Link]

  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PubMed. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Available at: [Link]

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. - YouTube. Available at: [Link]

  • Introducing a methyl group into pyridines and quinolines: A mini-review - Bar-Ilan University. Available at: [Link]

  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. Available at: [Link]

  • A hit expansion of 3‐benzamidopyrazine‐2‐carboxamide: Toward inhibitors of prolyl‐tRNA synthetase with antimycobacterial activity - ResearchGate. Available at: [Link]

  • (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies - MDPI. Available at: [Link]

  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - PMC. Available at: [Link]

  • Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review - ResearchGate. Available at: [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - MDPI. Available at: [Link]

  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. Available at: [Link]

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Troubleshooting

Technical Support Center: Isomer Resolution for N,3-Dimethylpyridine-2-carboxamide Derivatives

Welcome to the technical support center for resolving isomers of N,3-dimethylpyridine-2-carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving isomers of N,3-dimethylpyridine-2-carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the challenges of separating closely related molecular structures. The methodologies, troubleshooting guides, and frequently asked questions (FAQs) compiled here are based on established scientific principles and field-proven insights to help you navigate your separation challenges effectively.

Section 1: First Principles & Strategic Overview - FAQs

This section addresses fundamental questions to build a strong foundation for your separation strategy.

Q1: What types of isomers are we dealing with for N,3-dimethylpyridine-2-carboxamide derivatives, and why is their separation critical?

For a typical N,3-dimethylpyridine-2-carboxamide derivative, you may encounter two primary types of isomers:

  • Constitutional (or Positional) Isomers: These isomers have the same molecular formula but different connectivity. For example, you might have N,4-dimethylpyridine-2-carboxamide or N,5-dimethylpyridine-2-carboxamide as synthetic impurities. Their separation is crucial as they can have vastly different pharmacological, toxicological, and pharmacokinetic profiles.

  • Enantiomers: If the molecule contains a stereocenter (a chiral center), it will exist as a pair of non-superimposable mirror images called enantiomers. In drug development, regulatory agencies like the U.S. FDA mandate the study of single enantiomers, as one may be therapeutically active while the other could be inactive, less active, or even cause harmful side effects[1].

Q2: What is the overall strategic approach to resolving these isomers?

A successful resolution strategy begins at the analytical scale and logically progresses toward a preparative solution if required. The primary decision points involve choosing between chromatographic methods, classical resolution techniques like crystallization, or enzymatic approaches.

dot digraph "Isomer Resolution Strategy" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

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prep_decision [label="Preparative Scale Needed?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; prep_sfc [label="Preparative SFC", fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_hplc [label="Preparative HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"];

alt_methods [label="Explore Alternative Methods", shape=Mdiamond, fillcolor="#FBBC05"]; crystallization [label="Diastereomeric Crystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; enzymatic [label="Enzymatic Resolution", fillcolor="#34A853", fontcolor="#FFFFFF"];

end_node [label="Pure Isomers", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> analytical_check; analytical_check -> is_separation; is_separation -> optimization [label=" Yes "]; is_separation -> analytical_check [label=" No, screen\n new conditions "]; optimization -> prep_decision; prep_decision -> prep_sfc [label=" Yes, High Throughput "]; prep_decision -> prep_hplc [label=" Yes, Established Method "]; prep_decision -> alt_methods [label=" No, or for\n large scale "]; alt_methods -> crystallization; alt_methods -> enzymatic;

prep_sfc -> end_node; prep_hplc -> end_node; crystallization -> end_node; enzymatic -> end_node; } } Caption: High-level workflow for selecting an appropriate isomer resolution strategy.

Section 2: Chromatographic Resolution - Troubleshooting & Optimization

Chromatography is the most common and versatile technique for isomer resolution. Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) are the primary tools.[2][3]

Part 2.1: HPLC Troubleshooting Guide

Q3: I'm observing severe peak tailing with my N,3-dimethylpyridine-2-carboxamide derivative on a silica-based C18 column. What is the cause and how do I fix it?

Cause: This is a classic problem when analyzing basic compounds like pyridine derivatives.[4] The root cause is secondary ionic interactions between the protonated basic nitrogen of your pyridine ring (pKa ≈ 5-6) and acidic, deprotonated residual silanol groups (Si-O⁻) on the silica stationary phase surface. This strong interaction leads to poor peak shape.[4]

Solutions:

  • Add a Basic Mobile Phase Additive: The most effective solution is to add a competing base to the mobile phase to "mask" the silanol groups.

    • Triethylamine (TEA) or Diethylamine (DEA): Add 0.1% to 0.5% TEA or DEA to your mobile phase. These amines will preferentially interact with the silanol groups, preventing your analyte from doing so and dramatically improving peak shape.[4][5]

    • Ammonium Bicarbonate/Acetate: In reversed-phase LC-MS, using a volatile buffer like 10-20 mM ammonium bicarbonate or acetate can both control pH and reduce silanol interactions.[6]

  • Lower the Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of your analyte (e.g., pH 2.5-3.0). At this pH, the silanol groups are protonated (Si-OH) and less likely to interact ionically with your protonated analyte. However, ensure your column is stable at low pH.[4][7]

  • Use a Modern, End-Capped Column: Modern columns with advanced end-capping (treating the silica surface to reduce accessible silanols) or hybrid particle technology (e.g., Ethylene Bridged Hybrid - BEH) are specifically designed to provide excellent peak shape for basic compounds.[4]

Q4: My enantiomers are co-eluting or poorly resolved. What are the key parameters to adjust?

Cause: Enantioselective recognition depends on the formation of transient diastereomeric complexes between the analytes and the chiral stationary phase (CSP).[1] If resolution is poor, the difference in the stability of these complexes is insufficient.

Solutions (in order of priority):

  • Screen Different Chiral Stationary Phases (CSPs): This is the most critical factor. No single CSP is universal.[3] For pyridine-containing structures, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and multiple chiral recognition mechanisms (hydrogen bonding, π-π interactions, steric hindrance).[1][8]

    • Screening Set: A good initial screen includes columns based on Amylose and Cellulose derivatives with different functional groups (e.g., tris(3,5-dimethylphenylcarbamate), tris(5-chloro-2-methylphenylcarbamate)).

  • Change the Organic Modifier: The choice and concentration of the alcohol modifier (e.g., Methanol, Ethanol, Isopropanol) in normal phase or SFC can profoundly impact selectivity. A less polar alcohol like isopropanol often provides different selectivity compared to methanol. Sometimes switching to an "extended range" solvent like THF or ethyl acetate on an immobilized CSP can unlock a separation.

  • Vary Mobile Phase Additives: As discussed for peak shape, additives also modulate selectivity. An acidic additive (e.g., 0.1% Formic Acid or TFA) or a basic one (0.1% DEA) can alter the analyte's presentation to the CSP, sometimes even inverting the elution order.[5][9]

  • Adjust Temperature: Temperature affects the thermodynamics of the chiral interaction. Try varying the column temperature between 15°C and 40°C. Lower temperatures often increase resolution but also increase retention time and pressure.

dot digraph "HPLC Troubleshooting" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

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step2 [label="Step 2: Change Organic Modifier", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2_desc [label="Switch between MeOH, EtOH, IPA.\nTry extended range solvents\n(THF, MTBE) on immobilized phases.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

step3 [label="Step 3: Add/Change Additive", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3_desc [label="Try 0.1% Acidic (TFA, FA)\nor 0.1% Basic (DEA, TEA).\nCan dramatically alter selectivity.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

step4 [label="Step 4: Vary Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4_desc [label="Screen from 15°C to 40°C.\nLower temperature often\nimproves resolution.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

end_node [label="Resolution Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> step1_desc [style=dashed, arrowhead=none]; step1 -> step2 [label="If no success"]; step2 -> step2_desc [style=dashed, arrowhead=none]; step2 -> step3 [label="If no success"]; step3 -> step3_desc [style=dashed, arrowhead=none]; step3 -> step4 [label="If no success"]; step4 -> step4_desc [style=dashed, arrowhead=none]; step4 -> end_node [label="Optimization Complete"]; } } Caption: Logical troubleshooting tree for improving enantiomeric resolution in HPLC/SFC.

Part 2.2: Supercritical Fluid Chromatography (SFC) FAQs

Q5: When should I choose SFC over HPLC for my chiral separation?

Answer: SFC is often the preferred technique, especially at the preparative scale in pharmaceutical settings.[10] Choose SFC when:

  • Speed and Throughput are Critical: SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity.[3][10] This allows for 3-5 times higher flow rates than HPLC without excessive backpressure, leading to much faster separations and re-equilibration.[3][10][11]

  • You Need a "Green" Method: SFC drastically reduces the consumption of toxic organic solvents like hexane, replacing it with non-toxic, recyclable CO₂.[10][11]

  • Solvent Removal is a Bottleneck: In preparative work, the collected fractions from SFC contain much less organic solvent than HPLC fractions, significantly reducing evaporation time.[10]

  • HPLC has Failed: SFC can offer complementary selectivity to HPLC. A compound that is difficult to resolve by HPLC may separate well with SFC, and vice-versa.[3][8]

Q6: I have a good separation on a coated polysaccharide column (e.g., Chiralcel OD-H) but my sample solubility is poor in alcohol/CO₂. What can I do?

Answer: This is a common challenge. Coated CSPs are not compatible with strong solvents like dichloromethane (DCM), THF, or ethyl acetate, which could dissolve your sample but would also strip the chiral selector from the silica support.[8]

The Solution: Switch to an immobilized version of the same stationary phase (e.g., Chiralpak ID, IA, IB, etc.). Immobilized CSPs have the chiral selector covalently bonded to the silica, making them robust and compatible with a much wider range of solvents.[8] You can then use solvents like DCM, THF, or ethyl acetate as co-solvents or sample diluents to improve solubility without damaging the column.

Parameter Coated Polysaccharide CSPs Immobilized Polysaccharide CSPs
Chiral Selector Physically adsorbed onto silicaCovalently bonded to silica
Solvent Compatibility Limited to normal phase alkanes, alcohols, acetonitrile.[8]Compatible with a wide range of solvents including DCM, THF, Ethyl Acetate, etc.[8]
Robustness Lower; harsh solvents can damage the columnHigh; allows for more aggressive method development and cleaning
Use Case Routine separations where solubility is not an issueDifficult separations, poor sample solubility, or when complex mobile phases are needed

Table 1: Comparison of Coated vs. Immobilized Chiral Stationary Phases.

Section 3: Alternative & Complementary Resolution Methods

Q7: My project requires kilograms of a single enantiomer. Is preparative chromatography my only option?

Answer: Not necessarily. For large-scale production, classical resolution by diastereomeric crystallization can be more cost-effective and scalable than preparative chromatography.

The Principle: This method involves reacting your racemic N,3-dimethylpyridine-2-carboxamide derivative (which is a base) with an enantiomerically pure chiral acid (a resolving agent).[12][] This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, and can often be separated by fractional crystallization.[12][14]

Common Chiral Resolving Agents for Bases:

  • (+)- or (-)-Tartaric Acid[12]

  • (R)- or (S)-Mandelic Acid

  • (+)- or (-)-Camphorsulfonic Acid

  • (R)- or (S)-2-Chloromandelic acid

After separation by crystallization, the desired diastereomeric salt is treated with a base to liberate the pure enantiomer of your compound.

Q8: I am working with an ester precursor to my final carboxamide. Can I use enzymes for resolution?

Answer: Absolutely. Enzymatic kinetic resolution is a powerful and highly selective method, particularly for ester precursors.

The Principle: Many hydrolase enzymes, especially lipases, are inherently chiral and will selectively hydrolyze one enantiomer of a racemic ester much faster than the other.[15] The reaction is stopped at ~50% conversion, leaving you with a mixture of the unreacted ester (one enantiomer) and the hydrolyzed carboxylic acid (the other enantiomer).[15][16] These two compounds have very different chemical properties and can be easily separated by a simple acid-base extraction.

Key Advantages:

  • Exceptional Enantioselectivity: Enzymes can achieve very high enantiomeric excess (ee >99%).[16]

  • Mild Conditions: Reactions are typically run in aqueous buffers at or near room temperature, which is ideal for sensitive molecules.

  • Scalability: Enzymatic resolutions are readily scalable for industrial production.[17]

Section 4: Experimental Protocols

Protocol 1: Generic Chiral HPLC/SFC Screening

This protocol outlines a systematic approach to finding a successful chiral separation at the analytical scale.

Objective: To identify a suitable Chiral Stationary Phase (CSP) and mobile phase combination for the resolution of N,3-dimethylpyridine-2-carboxamide enantiomers.

Materials:

  • HPLC or SFC system with a column switcher and UV detector.

  • Screening Columns:

    • Amylose tris(3,5-dimethylphenylcarbamate) based (e.g., Chiralpak AD-H)

    • Cellulose tris(3,5-dimethylphenylcarbamate) based (e.g., Chiralcel OD-H)

    • Immobilized Amylose equivalent (e.g., Chiralpak IA)

    • Immobilized Cellulose equivalent (e.g., Chiralpak ID)

  • Mobile Phase Solvents: HPLC-grade Hexane/Heptane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH). For SFC, instrument-grade CO₂ and alcohol modifiers.

  • Additives: Trifluoroacetic acid (TFA), Formic Acid (FA), Diethylamine (DEA).

  • Sample: Racemic analyte dissolved at ~1 mg/mL in mobile phase or a compatible solvent.

Methodology:

  • System Preparation: Ensure the system is properly flushed and equilibrated for the chosen mode (Normal Phase for HPLC, or SFC conditions).[18]

  • Initial Screening Conditions:

    • Mobile Phases: Prepare four primary mobile phases:

      • A: Hexane/IPA

      • B: Hexane/EtOH

      • C: Hexane/MeOH (use with caution, can have miscibility issues)

      • D: A polar organic mode like 100% MeOH or ACN can also be screened.

    • Isocratic Composition: Start with a standard composition, e.g., 90:10 Hexane:Alcohol for HPLC, or a 5-40% gradient of alcohol modifier in CO₂ for SFC.

    • Flow Rate: 1.0 mL/min for analytical HPLC (4.6 mm ID); 3.0 mL/min for analytical SFC (4.6 mm ID).

    • Temperature: 25 °C.

    • Detection: UV wavelength at the analyte's λ-max.

  • Execution of Screening:

    • Inject the racemic sample onto the first column (e.g., Chiralpak AD-H) with the first mobile phase (e.g., Hexane/IPA).

    • Systematically run the sample on all selected columns with each of the primary mobile phases.

  • Analysis of Results:

    • Examine the chromatograms for any sign of peak splitting or separation. Calculate the resolution (Rs) for any promising hits. An Rs > 1.5 is desired for baseline separation.

  • Second-Level Optimization (If Needed):

    • If no separation is found, repeat the screen with the addition of a mobile phase additive. Run the entire screen again with 0.1% DEA in the alcohol modifier, and then a third time with 0.1% TFA.

    • For promising but incomplete separations, optimize the percentage of the alcohol modifier. Lowering the alcohol content generally increases retention and resolution.

References

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Intech Analyticals. Supercritical Fluid Chromatography. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]

  • Roskam, G., van de Velde, B., & Gargano, A. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 83-92. [Link]

  • Wu, D. R., Leith, L., & Balasubramanian, S. (2023, September 26). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. [https://www.americanlaboratory.com/914-Application-Notes/1081-The-Impact-of-Chiral-Supercritical-Fluid-Chromatography-in-Drug-Discovery-From-Analytical-to-Multigram-Scale/]([Link] Chromatography-in-Drug-Discovery-From-Analytical-to-Multigram-Scale/)

  • Scora, R. W., & Muller, W. H. (1974). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 91, 329-333. [Link]

  • Chiral Technologies. (2021, March 14). SFC Chiral Separations: Method Development with Polysaccharide CSPs. [Link]

  • Wang, Y., et al. (2011). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]

  • Zaragoza, F. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 25(17), 4043. [Link]

  • Kumar, S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]

  • Evora, A. M. C., et al. (2015). Co-crystals of diflunisal and isomeric pyridinecarboxamides – a thermodynamics and crystal engineering contribution. CrystEngComm, 17(34), 6548-6559. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 970, 195-219. [Link]

  • Aturki, Z., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 226. [Link]

  • Gladysz, J. A., et al. (2014). Synthesis and Resolution of Planar-Chiral Derivatives of 4-(Dimethylamino)pyridine. ResearchGate. [Link]

  • University of Bath. Thesis - Dynamic Kinetic Resolution. [Link]

  • Waters Corporation. Preparative SFC Method Development. [Link]

  • Prasad, K. D., et al. (2015). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. ResearchGate. [Link]

  • Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. [Link]

  • Sun, B., et al. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 169-176. [Link]

  • Smirnov, A. E., et al. (2018). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Prasad, K. D., et al. (2015). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design, 15(2), 858–866. [Link]

  • FAGG - Federal Agency for Medicines and Health Products. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. [Link]

  • Procter, D. J., et al. (2019). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. Angewandte Chemie International Edition, 58(42), 15029-15033. [Link]

  • Caira, M. R., et al. (2020). Effective alternative host-guest separation strategies for mixed pyridine/methylpyridines with thioxanthenyl- and xanthenyl-derived host molecules. ResearchGate. [Link]

  • Lemmerer, A., et al. (2021). Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid. Semantic Scholar. [Link]

  • Miller, C. A., & Gulick, A. M. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Journal of Biological Chemistry, 291(38), 19890-19898. [Link]

  • Szymański, W., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4253. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Pellissier, H. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Tetrahedron, 69(39), 8341-8370. [Link]

  • Reddit. (2023, April 6). Developing a chiral separation on HPLC in NP. [Link]

  • Caira, M. R., et al. (2025). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies. CrystEngComm. [Link]

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  • Ray, A. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]

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  • Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: N,3-dimethylpyridine-2-carboxamide vs. MMP-13 Inhibitor Classes

Executive Summary The Verdict: N,3-dimethylpyridine-2-carboxamide represents the Picolinamide class of inhibitors. It serves as a "Second Generation" Zinc-Binding Group (ZBG) designed to bridge the gap between the high p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: N,3-dimethylpyridine-2-carboxamide represents the Picolinamide class of inhibitors. It serves as a "Second Generation" Zinc-Binding Group (ZBG) designed to bridge the gap between the high potency/low selectivity of hydroxamates (First Gen) and the high selectivity/variable potency of non-zinc binders (Third Gen).

While hydroxamates (e.g., Marimastat) failed clinically due to Musculoskeletal Syndrome (MSS) caused by broad metalloproteinase inhibition, the N,3-dimethylpyridine-2-carboxamide scaffold utilizes the pyridine nitrogen and amide oxygen to chelate zinc with distinct geometry. This allows for improved selectivity ratios (MMP-13 vs. MMP-1) compared to hydroxamates, though it often lags behind the exquisite selectivity of allosteric non-zinc binders (e.g., Pyrimidine-dicarboxamides).

Recommendation: For research requiring pure selectivity to validate biological pathways without off-target noise, Non-Zinc Binders are superior. However, for drug discovery campaigns aiming for fragment-based optimization , the N,3-dimethylpyridine-2-carboxamide scaffold offers a versatile, highly ligand-efficient starting point that avoids the metabolic instability of hydroxamic acids.

Mechanistic Divide: The "Warhead" Evolution

To understand the performance of N,3-dimethylpyridine-2-carboxamide, one must contextualize it within the three dominant inhibition modalities.

The Candidates
  • Marimastat (Hydroxamate): The historical benchmark. Binds the catalytic Zinc via a hydroxamic acid group.[1]

    • Flaw: The hydroxamate is a "super-chelator" that binds almost any zinc metalloproteinase, leading to severe toxicity (MSS).

  • N,3-dimethylpyridine-2-carboxamide (Picolinamide Scaffold):

    • Mechanism: Mono-anionic bidentate chelation. The pyridine nitrogen and the amide oxygen coordinate the Zinc.

    • Advantage:[2] The "3-methyl" group induces a specific steric clash that forces the molecule to adopt a conformation favorable for the deep S1' pocket of MMP-13, but unfavorable for the shallow S1' pocket of MMP-1 (Collagenase-1).

  • WAY-170523 (Pyrimidine-dicarboxamide):

    • Mechanism: Non-Zinc Binding / Exosite Binder. It occupies the S1' specificity loop without touching the catalytic Zinc.

    • Advantage:[2] Near-perfect selectivity.

Mechanism Visualization

The following diagram illustrates the structural logic distinguishing these classes.

MMP13_Binding_Modes MMP13_ActiveSite MMP-13 Active Site (Deep S1' Pocket) Zn_Ion Catalytic Zinc (Zn2+) MMP13_ActiveSite->Zn_Ion Contains Hydroxamate Hydroxamate (Marimastat) Hydroxamate->Zn_Ion Strong Chelation (Non-discriminatory) Outcome_MSS High Toxicity (MSS) (Inhibits MMP-1/14) Hydroxamate->Outcome_MSS Picolinamide N,3-dimethylpyridine-2-carboxamide (Picolinamide Scaffold) Picolinamide->Zn_Ion Specific Geometry (Bidentate N,O) Outcome_Balanced Balanced Profile (Tunable Selectivity) Picolinamide->Outcome_Balanced NonZinc Pyrimidine-dicarboxamide (Non-Zinc Binder) NonZinc->MMP13_ActiveSite Binds S1' Loop (Avoids Zinc) Outcome_Safe High Safety (MMP-13 Specific) NonZinc->Outcome_Safe

Caption: Comparative binding modes. Note that Picolinamides (Blue) retain Zinc binding but utilize geometry for selectivity, whereas Non-Zinc binders (Green) bypass the metal entirely.

Comparative Performance Data

The following data aggregates typical IC50 ranges from structure-activity relationship (SAR) literature.

FeatureMarimastat (Hydroxamate)N,3-dimethylpyridine-2-carboxamide (Picolinamide Class)WAY-170523 (Non-Zinc Binder)
MMP-13 Potency (IC50) < 5 nM (Extremely Potent)10 - 100 nM (Moderate/High)< 10 nM (High)
MMP-1 Potency (Off-Target) < 10 nM> 10,000 nM> 100,000 nM
Selectivity Ratio (MMP-13/MMP-1) ~1 (Poor)> 1,000 (Excellent)> 10,000 (Superior)
Binding Mode Zn-Chelation (Hydroxamic acid)Zn-Chelation (Pyridine N + Amide O)Allosteric / S1' Pocket
Metabolic Stability Low (Glucuronidation)High (Stable Amide)Moderate
Toxicity Risk (MSS) High LowVery Low

Key Insight: The "N,3-dimethyl..." scaffold sacrifices a small amount of raw potency compared to hydroxamates but gains orders of magnitude in selectivity. The 3-methyl group is critical; without it (simple pyridine-2-carboxamide), the molecule loses the conformational twist required to fit the unique MMP-13 S1' pocket, resulting in a loss of selectivity.

Experimental Validation Protocols

To validate the efficacy and selectivity of N,3-dimethylpyridine-2-carboxamide against alternatives, the following FRET-based enzymatic assay is the industry standard.

Protocol: MMP-13 FRET Activity Assay

Objective: Determine IC50 and Selectivity Ratios.

Reagents:

  • Enzyme: Recombinant Human MMP-13 (catalytic domain).[3]

  • Substrate: 5-FAM/QXL520 FRET peptide (Sequence: 5-FAM-Pro-Leu-Gly-Val-Arg-Loc-Gly-Leu-Ala-Cys(QXL520)-NH2). Note: This substrate is cleaved specifically by collagenases.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35 (detergent to prevent aggregation).

Workflow:

  • Activation: Activate pro-MMP-13 using 1 mM APMA (p-aminophenylmercuric acetate) for 2 hours at 37°C if using zymogen. (Skip if using active catalytic domain).

  • Dilution: Prepare serial dilutions of the test compound (N,3-dimethylpyridine-2-carboxamide) in DMSO. Final DMSO concentration in well should be <1%.

  • Incubation:

    • Add 20 µL of diluted Enzyme (Final conc: 2-5 nM) to 96-well black plate.

    • Add 20 µL of Test Compound.

    • Incubate for 30 mins at Room Temperature (allows equilibrium binding).

  • Initiation: Add 20 µL of Substrate (Final conc: 2-5 µM).

  • Measurement: Monitor fluorescence continuously for 60 minutes.

    • Excitation: 490 nm[4]

    • Emission: 520 nm

  • Analysis: Plot Initial Velocity (RFU/min) vs. log[Compound]. Fit to Sigmoidal Dose-Response equation to calculate IC50.

Self-Validating Step:

  • Positive Control: Include Marimastat (should yield ~2-5 nM IC50).

  • Negative Control: DMSO only (100% Activity).

  • Selectivity Check: Run the exact same protocol using MMP-1 and MMP-2 . A valid Picolinamide must show >1000x higher IC50 for MMP-1 than MMP-13.

The "MSS" Problem & Selectivity

Why is the distinction between these molecules critical? The failure of early inhibitors was due to Musculoskeletal Syndrome (MSS) , characterized by joint stiffness and pain.[5][6]

  • Cause: Inhibition of MMP-1 (essential for normal tissue turnover) and possibly MMP-14.

  • The Picolinamide Solution: The N,3-dimethylpyridine-2-carboxamide scaffold utilizes the S1' pocket depth .

    • MMP-13 has a "Deep" S1' pocket.[7]

    • MMP-1 has a "Shallow" S1' pocket (blocked by Arg214).

    • The 3-methyl group on the pyridine ring creates a steric bulk that prevents the inhibitor from fitting into the shallow MMP-1 pocket, while the deep MMP-13 pocket accommodates it easily.

Screening Workflow Diagram

Screening_Funnel cluster_0 Primary Screen cluster_1 Selectivity Filter (Critical) Step1 MMP-13 FRET Assay (Target Potency) Step2 MMP-1 Counter-Screen (MSS Risk) Step1->Step2 Step3 MMP-2 Counter-Screen (Gelatinase Selectivity) Step2->Step3 Decision Calculate Selectivity Ratio (IC50 MMP-1 / IC50 MMP-13) Step3->Decision Pass Lead Candidate (Ratio > 1000) Decision->Pass High Selectivity Fail Discard (Ratio < 100) Decision->Fail Low Selectivity

Caption: The critical path for validating MMP-13 inhibitors. The MMP-1 counter-screen is the "Gatekeeper" for preventing MSS toxicity.

References

  • Molecules (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity.[8] (Note: Discusses the 3-carboxamide variant, highlighting the evolution from the 2-carboxamide scaffold).

  • Journal of Medicinal Chemistry. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. (Describes the transition from Zinc-chelating to non-chelating scaffolds).

  • Molecular Cancer Therapeutics. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures Into Future Successes. (Analysis of MSS toxicity and clinical failures of Marimastat).

  • BindingDB. MMP-13 FRET Assay Protocols and Data. (Source for experimental conditions and IC50 comparisons).

  • MDPI. Challenges in Matrix Metalloproteinases Inhibition. (Review of hydroxamate vs. non-hydroxamate selectivity profiles).

Sources

Comparative

A Comparative Analysis of the Bioactivities of N,3-Dimethylpyridine-2-carboxamide and Its Analogs: A Guide for Researchers

Introduction The pyridine-carboxamide scaffold is a cornerstone in modern medicinal chemistry and agrochemical research, prized for its versatile biological activities.[1][2] This structural motif is present in numerous...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine-carboxamide scaffold is a cornerstone in modern medicinal chemistry and agrochemical research, prized for its versatile biological activities.[1][2] This structural motif is present in numerous compounds exhibiting a wide array of pharmacological properties, including anticancer, antifungal, antibacterial, and herbicidal effects.[3][4][5][6] The central pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, coupled with a carboxamide functional group, provides a unique combination of electronic properties and hydrogen bonding capabilities, enabling these molecules to interact with a diverse range of biological targets.[4][7]

This guide provides a comprehensive comparative analysis of the bioactivities of N,3-dimethylpyridine-2-carboxamide and its various analogs. We will delve into their synthesis, explore their diverse biological activities with supporting experimental data, and elucidate their mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and agrochemical innovation, offering insights into the structure-activity relationships that govern the efficacy of this important class of compounds.

General Synthesis Strategies

The synthesis of N,3-dimethylpyridine-2-carboxamide and its analogs typically involves the amidation of a corresponding pyridine-2-carboxylic acid derivative. A common and straightforward approach is the coupling of the carboxylic acid with an appropriate amine in the presence of a coupling agent.

Below is a generalized workflow for the synthesis of pyridine-2-carboxamide analogs.

Synthesis_Workflow PyridineAcid Pyridine-2-carboxylic Acid Derivative Intermediate Activated Ester Intermediate PyridineAcid->Intermediate Activation CouplingAgent Coupling Agent (e.g., HATU, DCC) CouplingAgent->Intermediate Base Base (e.g., DIPEA) Base->Intermediate Amine Primary or Secondary Amine (R1R2NH) Product Pyridine-2-carboxamide Analog Amine->Product Nucleophilic Acyl Substitution Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Product Intermediate->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: Generalized workflow for the synthesis of pyridine-2-carboxamide analogs.

Experimental Protocol: General Amide Coupling Reaction
  • Preparation: To a solution of the pyridine-2-carboxylic acid derivative (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add the coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Comparative Bioactivity Analysis

Anticancer Activity

Analogs of N,3-dimethylpyridine-2-carboxamide have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

Recent studies have identified pyridine-2-carboxamide derivatives as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation.[8] Inhibition of HPK1 enhances the body's immune response against tumors, making it an attractive target for cancer immunotherapy.[8]

A series of pyridine-2-carboxamide analogues have shown strong HPK1 inhibitory activity.[8] For instance, one notable compound demonstrated excellent kinase selectivity and robust in vivo efficacy in murine colorectal cancer models when used in combination with an anti-PD-1 antibody.[8] This compound also exhibited good oral bioavailability across multiple species.[8]

HPK1_Inhibition TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates & Inhibits Downstream Downstream Signaling (e.g., NF-κB, AP-1) SLP76->Downstream Activates T_Cell_Activation T-Cell Activation & Proliferation Downstream->T_Cell_Activation Pyridine_Carboxamide Pyridine-2-carboxamide Analog Pyridine_Carboxamide->HPK1 Inhibits

Caption: Mechanism of HPK1 inhibition by pyridine-2-carboxamide analogs.

Matrix Metalloproteinase 13 (MMP-13) Inhibition

A series of dimethylpyridine-3-carboxamide derivatives have been designed and synthesized as selective inhibitors of matrix metalloproteinase 13 (MMP-13), an enzyme implicated in tumor invasion and metastasis.[5][9] These compounds have shown promising anticancer activity against various cancer cell lines, including melanoma, glioblastoma, and breast cancer, while exhibiting lower cytotoxicity towards normal cells.[5] Molecular docking studies suggest that these inhibitors interact with the S1 pocket of MMP-13.[5]

Compound ClassTargetBioactivityReference
Pyridine-2-carboxamidesHPK1Potent inhibition, in vivo efficacy in colorectal cancer models[8]
Dimethylpyridine-3-carboxamidesMMP-13Selective inhibition, cytotoxic against melanoma, glioblastoma, and breast cancer cell lines[5][9]
Antifungal Activity

Pyridine carboxamide derivatives have emerged as a significant class of fungicides, with many acting as succinate dehydrogenase (SDH) inhibitors.[3][10] SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, and its inhibition disrupts fungal respiration.

Several novel pyridine carboxamide derivatives have been synthesized and evaluated for their antifungal activity against a range of plant pathogens.[3][10] For example, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide displayed good in vivo antifungal activity against Botrytis cinerea, with its SDH inhibitory activity matching that of the commercial fungicide thifluzamide.[3]

CompoundPathogenIn Vitro Activity (IC50)In Vivo EfficacyReference
6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f)Botrytis cinerea5.6 mg/L (SDH inhibition)53.9% preventative efficacy at 200 mg/L[3]
Thifluzamide (Commercial Fungicide)Botrytis cinerea7.61 mg/L (SDH inhibition)55.2% preventative efficacy at 200 mg/L[3]
Antibacterial and Antimycobacterial Activity

The pyridine nucleus is a common feature in many antibacterial agents.[1] Various derivatives of pyridine-carboxamide have been synthesized and shown to possess good to strong antimicrobial activity against strains such as E. coli, B. mycoides, and C. albicans.[11] For instance, certain novel pyridine and thienopyridine derivatives have demonstrated significant inhibition zones and low minimum inhibitory concentrations (MIC) against these microbes.[11]

Furthermore, pyridine carboxamides have been investigated for their antimycobacterial properties, particularly against Mycobacterium tuberculosis.[12] Some N-phenylpyrazine-2-carboxamides, which are structurally related to pyridine-2-carboxamides, have shown interesting in vitro activity against M. tuberculosis.[13]

Compound ClassMicrobial StrainActivityReference
Pyridine and thienopyridine derivativesE. coli, B. mycoides, C. albicansGood to strong antimicrobial activity, MIC < 0.0048 mg/mL for some compounds[11]
Pyridine-carboxamide derivativesKlebsiella pneumonia, Staphylococcus aureusModerate activity[4]
N-phenylpyrazine-2-carboxamidesMycobacterium tuberculosisInteresting in vitro antimycobacterial activity[13]
Herbicidal Activity

Pyridine carboxylates are a known class of herbicides.[6] These compounds can be used to control undesirable vegetation and are sometimes formulated in combination with other herbicides like glyphosate or glufosinate.[6] The herbicidal activity of these compounds is often due to their ability to mimic plant hormones, leading to uncontrolled growth and eventual death of the target weeds.

Conclusion

The N,3-dimethylpyridine-2-carboxamide scaffold and its analogs represent a highly versatile and promising class of bioactive molecules. The research highlighted in this guide demonstrates their significant potential in diverse fields, from cancer immunotherapy and targeted cancer therapy to the development of new fungicides and herbicides. The structure-activity relationships discussed underscore the importance of substituent modifications on the pyridine ring and the carboxamide moiety in fine-tuning the biological activity and selectivity of these compounds. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to develop novel therapeutic agents and agrochemicals with improved efficacy and safety profiles.

References

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI.
  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities - Taylor & Francis.
  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity - MDPI.
  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities | Request PDF - ResearchGate.
  • Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives - MDPI.
  • 3-Aminothieno[2,3-b]pyridine-2-carboxamide | 55557-48-7 | Benchchem.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PubMed.
  • Antimycobacterial pyridine carboxamides: From design to in vivo activity.
  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity.
  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC.
  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - MDPI.
  • BR112021008822A2 - compositions comprising pyridine carboxylate herbicides with glyphosate or glufosinate - Google Patents.
  • CAS 14805-91-5: N,N-Dimethylpyridine-2-carboxamide - CymitQuimica.
  • Novel aromatic carboxamides from dehydroabietylamine as potential fungicides: Design, synthesis and antifungal evaluation - Arabian Journal of Chemistry.
  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - MDPI.
  • Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed.
  • Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation.

Sources

Validation

Publish Comparison Guide: Cross-Reactivity Profiling of N,3-Dimethylpyridine-2-Carboxamide Based Inhibitors

Executive Summary: The Selectivity Challenge In the landscape of kinase inhibitor development, the N,3-dimethylpyridine-2-carboxamide moiety has emerged as a critical pharmacophore, particularly in the design of Type I a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge

In the landscape of kinase inhibitor development, the N,3-dimethylpyridine-2-carboxamide moiety has emerged as a critical pharmacophore, particularly in the design of Type I and Type I½ inhibitors targeting the Janus Kinase (JAK) family and related tyrosine kinases.[1] While this structural motif offers exceptional potency by stabilizing interactions within the ATP-binding pocket (specifically targeting the hinge region), it presents a significant challenge: structural promiscuity .[1]

This guide provides a rigorous technical framework for profiling the cross-reactivity of inhibitors based on this scaffold.[1] Unlike generic screening protocols, this workflow is tailored to address the specific electronic and steric properties of the pyridine-2-carboxamide core, which frequently leads to off-target hits on SYK , FLT3 , and Aurora kinases .[1]

Structural Basis of Reactivity

To understand the profiling logic, one must first understand the binding mode.[1] The N,3-dimethylpyridine-2-carboxamide motif typically functions as a hinge-binding element .

  • The Acceptor: The pyridine nitrogen often accepts a hydrogen bond from the backbone amide of the kinase hinge.[1]

  • The Donor: The amide nitrogen (N-methyl) acts as a hydrogen bond donor to the backbone carbonyl.[1]

  • The Vector: The 3-methyl group provides a steric lock, inducing a twisted conformation that can enhance selectivity for kinases with smaller gatekeeper residues or specific solvent-front pockets (e.g., JAK1 vs. JAK2).[1]

However, this "privileged structure" mimics the adenosine ring of ATP closely enough that without rigorous profiling, "silent" off-target inhibition can lead to cardiotoxicity or immunosuppression unrelated to the primary mechanism of action.[1]

Visualization: Pharmacophore Interaction Logic

Pharmacophore cluster_0 Binding Consequence Scaffold N,3-dimethylpyridine- 2-carboxamide Hinge Kinase Hinge Region (Backbone) Scaffold->Hinge H-Bond Acceptor (Pyridine N) H-Bond Donor (Amide NH) Selectivity Selectivity Filter (3-Methyl Steric Clash) Scaffold->Selectivity 3-Methyl Group Orientation OffTarget Common Off-Targets (SYK, FLT3, AURKA) Selectivity->OffTarget Incomplete Steric Exclusion causes:

Figure 1: Logical flow of pharmacophore interactions leading to potential cross-reactivity.

Comparative Profiling Strategy

Effective profiling requires a tiered approach that moves from high-throughput biochemical assays to physiological cellular contexts.[1]

Comparison of Screening Technologies
FeatureRadiometric Assays (33P) TR-FRET / HTRF Active-Site Binding (KINOMEscan)
Mechanism Direct phosphoryl transferAntibody-based detection of productCompetition binding (Phage display)
Sensitivity High (Gold Standard)Moderate to HighVery High (Kd driven)
False Positives Low (Compound interference rare)Moderate (Fluorescence interference)Low (Thermodynamic measurement)
Throughput Low/MediumHighUltra-High (Panel based)
Relevance to Scaffold Critical for Ki determination Good for primary screeningBest for broad off-target discovery

Recommendation: Use KINOMEscan (competition binding) for the initial broad map (400+ kinases) because pyridine carboxamides can bind inactive conformations (Type II) that activity assays might miss. Follow up with Radiometric 33P assays for precise


 generation on hits.

Detailed Experimental Protocols

Protocol A: Broad Kinome Profiling (Competition Binding)

Objective: Identify non-obvious off-targets beyond the JAK family.[1]

  • Library Preparation: Dissolve N,3-dimethylpyridine-2-carboxamide derivatives in 100% DMSO to 10 mM.

  • Dilution: Prepare 100x intermediate plates. Final screening concentration is typically 1 µM or 10 µM.

  • Incubation:

    • Combine DNA-tagged kinase (T7 phage strains), immobilized ligand on beads, and test compound.[1]

    • Incubate for 1 hour at Room Temperature (RT) with shaking.

    • Mechanism:[1][2] The test compound competes with the immobilized ligand for the ATP binding site.[1]

  • Wash & Elution: Remove unbound kinase.[1] Elute bound phage via qPCR detection of the DNA tag.[1]

  • Data Analysis: Calculate "Percent of Control" (POC).

    • Hit Criteria: POC < 35% indicates significant binding.[1]

    • Validation: Hits are re-tested to determine thermodynamic

      
      .
      
Protocol B: Cellular Target Engagement (NanoBRET)

Objective: Verify if biochemical hits translate to intracellular occupancy (critical for this scaffold due to cell permeability variations).

  • Transfection: Transfect HEK293 cells with N-terminal NanoLuc®-Kinase fusion vectors (e.g., NanoLuc-JAK1).[1]

  • Tracer Addition: Add cell-permeable fluorescent tracer (0.1 - 0.5 µM) that binds the ATP pocket.[1]

  • Treatment: Treat cells with serial dilutions of the inhibitor (e.g., 10 µM down to 1 nM) for 2 hours.

  • Detection: Add NanoBRET™ Nano-Glo® Substrate.[1]

  • Readout: Measure donor emission (460 nm) and acceptor emission (618 nm).

    • Logic: Inhibitor displacement of the tracer results in a decrease in BRET signal (Acceptor/Donor ratio).

  • Calculation: Fit data to a 4-parameter sigmoidal curve to determine cellular

    
    .
    

Critical Signaling Pathways & Toxicity Risks

Inhibitors based on this scaffold often target the JAK-STAT pathway.[1] However, cross-reactivity with SYK (Spleen Tyrosine Kinase) or KDR (VEGFR2) is a common liability due to structural homology in the hinge region.

Visualization: JAK-STAT vs. Off-Target Pathways

Pathways cluster_inhibitor Inhibitor Action CytokineR Cytokine Receptor (IL-6R, IFNAR) JAK1 JAK1/JAK2 (Primary Target) CytokineR->JAK1 Activation BCR B-Cell Receptor (Off-Target Risk) SYK SYK (Common Cross-React) BCR->SYK Activation STAT STAT Phosphorylation JAK1->STAT Phosphorylation PLCG PLC-gamma Activation SYK->PLCG Off-Target Signal ImmuneMod Immune Modulation (Therapeutic) STAT->ImmuneMod Gene Transcription Toxicity Platelet/B-cell Toxicity PLCG->Toxicity Dysregulation Inhibitor N,3-dimethylpyridine- 2-carboxamide Inhibitor Inhibitor->JAK1 Potent Inhibition Inhibitor->SYK Unintended Inhibition

Figure 2: Pathway divergence showing primary therapeutic mechanism (JAK) versus common off-target toxicity (SYK).[1]

Data Interpretation & Benchmarking

When evaluating your N,3-dimethylpyridine-2-carboxamide derivative, benchmark against established standards.

Table 1: Benchmark Selectivity Profiles (Illustrative Data)

Compound ClassPrimary Target (

nM)
Major Off-TargetSelectivity Ratio (Off/On)Clinical Implication
Reference JAK Inhibitor (e.g., Tofacitinib analog)JAK3 (2.[1]0)JAK2 (20.[3]0)10xAnemia risk (JAK2 EPO signaling)
N,3-dimethyl...[1] Series A JAK1 (5.0)SYK (500.0)100xLower platelet toxicity risk
N,3-dimethyl...[1] Series B JAK1 (4.0)FLT3 (15.[3]0)< 4xHigh Risk: QT prolongation / Myelosuppression

Self-Validation Check:

  • If your biochemical

    
     is < 10 nM but cellular 
    
    
    
    is > 1000 nM, suspect permeability issues or high protein binding , not necessarily target engagement failure. The pyridine-carboxamide moiety is polar; ensure lipophilicity (LogD) is optimized (typically 2.0 - 3.5).[1]

References

  • Vertex Pharmaceuticals. (2019).[1][4] Aminopyrimidinyl compounds. US Patent 10,980,815 B2. Retrieved from .

  • Incyte Corporation. (2017).[1] Aminopyrimidinyl compounds as JAK inhibitors. US Patent 9,663,526 B2.[5] Retrieved from .

  • Miao, Y., et al. (2022).[6] Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2-carboxamide Derivatives for Targeting PD-L1 in Cancer. Bentham Science. Retrieved from .

  • Zhao, H., et al. (2006).[7] Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from .

  • Caldwell, R., et al. (2018).[8] Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk. Bioorganic & Medicinal Chemistry Letters. Retrieved from .[8]

  • Li, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors. Journal of Medicinal Chemistry. Retrieved from .[9]

Sources

Safety & Regulatory Compliance

Safety

N,3-dimethylpyridine-2-carboxamide proper disposal procedures

As a Senior Application Scientist, it is my responsibility to provide you with the most accurate and practical guidance for the safe handling and disposal of laboratory reagents. This guide for N,3-dimethylpyridine-2-car...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my responsibility to provide you with the most accurate and practical guidance for the safe handling and disposal of laboratory reagents. This guide for N,3-dimethylpyridine-2-carboxamide is structured to deliver essential safety and logistical information, ensuring that you can manage this compound in your laboratory with the highest degree of safety and regulatory compliance.

Core Principles of Chemical Waste Management

The disposal of any chemical, including N,3-dimethylpyridine-2-carboxamide, is not merely a procedural task but a critical component of laboratory safety and environmental responsibility. The primary objective is to prevent harm to personnel, the public, and the environment. This is achieved by understanding the inherent hazards of the chemical, employing appropriate personal protective equipment, and adhering to established disposal protocols that comply with local, state, and federal regulations.

Hazard Identification and Risk Assessment

Based on the toxicological profiles of analogous compounds, N,3-dimethylpyridine-2-carboxamide should be handled as a hazardous substance.

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may cause significant irritation.[1][2][3]

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[3]

  • Potential for Genetic Defects: Some related pyridine derivatives are suspected of causing genetic defects.[1]

Chemical and Physical Properties Summary

PropertyAnticipated Value/CharacteristicRationale for Safe Disposal
Physical State Likely a solid or liquid at room temperature.Determines the appropriate handling and spill cleanup procedures.
Solubility Expected to be soluble in polar solvents like water and alcohols.[4]Influences the choice of decontamination solutions and the potential for environmental dispersal if spilled.
Stability Moderately to highly stable under standard laboratory conditions.[4]Important for safe storage before disposal.
Incompatibilities Strong oxidizing agents and strong acids.[5]Must be segregated from incompatible materials during storage and in waste containers to prevent hazardous reactions.
Hazardous Decomposition Products Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1]In case of fire, these toxic fumes are a significant hazard.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling N,3-dimethylpyridine-2-carboxamide in any capacity, including for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use.

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be used.

  • Respiratory Protection: If handling the compound as a powder or in a way that generates dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[1]

Spill Management Protocol

Immediate and appropriate response to a spill is critical to minimizing exposure and environmental contamination.

Small Spills (Solid or Liquid)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Ensure you are wearing the full PPE described in Section 3.

  • Containment and Cleanup:

    • For Solids: Gently sweep or scoop the material to avoid creating dust. Place it into a clearly labeled, sealable waste container.

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Once absorbed, scoop the material into a labeled, sealable waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water. Collect all cleaning materials in a sealed bag and place them in the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor or Environmental Health and Safety (EHS) department.

Large Spills
  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team or EHS department.

  • Isolate: Close doors to the affected area and prevent re-entry.

  • Do Not Attempt to Clean: Large spills should only be handled by trained emergency response personnel.

Spill Response Workflow

cluster_0 Spill Detected cluster_1 Initial Response cluster_2 Spill Classification cluster_3 Large Spill Protocol cluster_4 Small Spill Protocol Spill Spill Alert Alert Personnel Spill->Alert Assess Assess Spill Size Alert->Assess Decision Large Spill? Assess->Decision Evacuate Evacuate Area Decision->Evacuate Yes Don_PPE Don Appropriate PPE Decision->Don_PPE No Notify_EHS Notify EHS/Emergency Response Evacuate->Notify_EHS Isolate_Area Isolate Area Notify_EHS->Isolate_Area Contain_Clean Contain & Clean Up Don_PPE->Contain_Clean Decontaminate Decontaminate Area Contain_Clean->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Report_Incident Report Incident Dispose_Waste->Report_Incident

Caption: Workflow for responding to a spill of N,3-dimethylpyridine-2-carboxamide.

Disposal Procedures for N,3-dimethylpyridine-2-carboxamide

Proper disposal is a regulated process that must be followed meticulously. The overarching principle is that chemical waste must be managed by a licensed hazardous waste disposal company.[4]

Step-by-Step Disposal Protocol
  • Waste Characterization: N,3-dimethylpyridine-2-carboxamide should be treated as a hazardous chemical waste. Consult your institution's EHS department for specific waste codes that may apply under the Resource Conservation and Recovery Act (RCRA) or local regulations.

  • Waste Segregation:

    • DO NOT mix this compound with other waste streams unless explicitly approved by your EHS department.

    • Keep it segregated from incompatible materials, especially strong oxidizing agents.[5]

  • Container Selection:

    • Use a chemically compatible and leak-proof container. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must have a secure, tight-fitting lid.

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name: "N,3-dimethylpyridine-2-carboxamide." Do not use abbreviations.

    • Indicate the approximate quantity of the waste.

    • Include the date when the first amount of waste was added to the container.

    • Attach any other specific hazard labels required by your institution (e.g., "Toxic," "Irritant").

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or your laboratory's main waste collection area.

    • The storage area must be secure, well-ventilated, and have secondary containment to capture any potential leaks.

    • Keep the container closed at all times, except when adding waste.

  • Disposal Request:

    • Once the container is full or you have no further need to accumulate this waste, submit a chemical waste pickup request to your institution's EHS department.

    • Follow their specific procedures for scheduling a pickup by a licensed hazardous waste vendor.

Disposal of Contaminated Materials
  • Any materials that come into direct contact with N,3-dimethylpyridine-2-carboxamide, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste.

  • Place these items in a sealed, labeled bag or container and manage them alongside the primary chemical waste.

Disposal Decision-Making Process

cluster_0 Start cluster_1 Identification cluster_2 Waste Characterization cluster_3 Packaging cluster_4 Accumulation cluster_5 Final Disposal Start Unwanted Material Identify Identify as N,3-dimethylpyridine- 2-carboxamide or contaminated material Start->Identify Characterize Classify as Hazardous Waste Identify->Characterize Container Select Compatible Container Characterize->Container Label Label with Chemical Name & Hazards Container->Label Store Store in Designated Satellite Accumulation Area Label->Store Request Request Pickup from EHS Store->Request Disposal Licensed Vendor Disposal Request->Disposal

Caption: Decision process for the disposal of N,3-dimethylpyridine-2-carboxamide.

References

  • TCI Chemicals. (2025, July 16). Safety Data Sheet for 2,3-Dimethyl-4-nitropyridine N-Oxide.
  • Thermo Fisher Scientific. (2014, January 27). Safety Data Sheet for 2-Pyridinecarboxamide.
  • TCI Chemicals. (2025, July 16). Safety Data Sheet for 2,3-Dimethyl-4-nitropyridine N-Oxide.
  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet for N,N-Dimethylcapramide.
  • Sigma-Aldrich. (2025, December 27). Safety Data Sheet for 2,6-Dimethylpyridine.
  • U.S. Environmental Protection Agency. (n.d.). Code of Federal Regulations, Title 40, Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet for N,N-Dimethylcapramide.
  • Sigma-Aldrich. (2025, December 27). Safety Data Sheet for 2,6-Dimethylpyridine.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,3-dimethylpyridine-2-carboxamide

As researchers and scientists dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety. N,3-dimethylpyridine-2-carboxamide, a member of the pyridine carboxami...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety. N,3-dimethylpyridine-2-carboxamide, a member of the pyridine carboxamide class, requires meticulous handling to ensure personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the established hazard profiles of analogous compounds. Our approach is not just about following rules; it's about understanding the causality behind each safety measure to build a self-validating culture of laboratory safety.

The Foundation: Hazard-Driven PPE Selection

The selection of appropriate PPE is fundamentally dictated by the known and potential hazards of the material. While a specific Safety Data Sheet (SDS) for N,3-dimethylpyridine-2-carboxamide is not available in the provided search results, data from structurally similar pyridine carboxamides and pyridine derivatives indicate significant risks. Key hazards include skin irritation (H315), serious eye irritation (H319), potential respiratory irritation (H335), and in some cases, suspected genetic defects (H341).[1][2] Therefore, all handling procedures must be designed to prevent contact via all potential routes of exposure: dermal, ocular, and inhalation.

The first and most critical step in any operation is to perform a risk assessment. This involves evaluating the scale of the operation, the physical form of the chemical (solid vs. solution), and the potential for aerosol or dust generation.

PPE_Decision_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Verification start Start: Handling N,3-dimethylpyridine -2-carboxamide assess_scale Assess Scale & Form (e.g., mg vs. g; solid vs. liquid) start->assess_scale small_scale Small Scale / Dilute Solution (Low vapor/aerosol risk) assess_scale->small_scale Low Risk large_scale Large Scale / Solid Powder (High dust/aerosol risk) assess_scale->large_scale High Risk ppe_base Core PPE: - Chemical Goggles - Lab Coat - Appropriate Gloves small_scale->ppe_base ppe_advanced Enhanced PPE: - Core PPE PLUS - Face Shield - Respiratory Protection large_scale->ppe_advanced verify Verify Glove Compatibility (Consult Manufacturer Chart) ppe_base->verify ppe_advanced->verify

Caption: PPE selection workflow based on operational risk assessment.

Core Protective Equipment: Your First Line of Defense

Based on the hazard profile of related compounds, a baseline of PPE is mandatory for any quantity of N,3-dimethylpyridine-2-carboxamide.

Eye and Face Protection

Direct ocular exposure can cause serious eye irritation.[1][2] Standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[3]

  • Recommended for High-Risk Tasks: When handling larger quantities (>1 g) or if there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[1]

Hand Protection: A Critical Choice

Preventing skin contact is paramount, as related compounds are known skin irritants.[1][2][4] Glove selection for pyridine derivatives can be complex. While nitrile gloves are often a default choice in labs, some sources explicitly recommend against them for pyridine, suggesting butyl rubber as a more protective alternative.[5][6] This discrepancy underscores a critical principle: always verify glove compatibility with the manufacturer's data for the specific chemical class.

Glove Selection Protocol:

  • Primary Recommendation: Use butyl rubber or PVA gloves for extended handling.[6]

  • Alternative (Short-Term Use): If butyl rubber gloves are not available, double-gloving with heavy-duty nitrile gloves may be considered for short-duration tasks with small quantities, but this is a deviation from best practice.

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, discoloration, or punctures.

  • Replacement: Change gloves immediately if they become contaminated or damaged.[7] Do not reuse disposable gloves.

Glove TypeRecommended Use CaseRationale
Butyl Rubber All handling procedures; extended use.High resistance to pyridine and related compounds.[6]
Nitrile Not recommended for pyridine itself; use with caution for derivatives only for brief, low-risk tasks.[6]Lower breakthrough time compared to butyl rubber for pyridine.
Latex Not RecommendedPoor chemical resistance.
Body Protection

A fully buttoned laboratory coat serves to protect your skin and personal clothing from accidental spills.[5][6] For tasks with a higher risk of splashing, consider a chemically resistant apron worn over the lab coat. Contaminated clothing must be removed immediately and decontaminated before reuse.[1][2]

Respiratory Protection

Handling N,3-dimethylpyridine-2-carboxamide, especially in its solid form, may generate dust or aerosols, posing an inhalation risk.[2][7] Engineering controls are the primary method to mitigate this.

  • Engineering Controls: All weighing and handling of the solid compound, and any procedure with the potential to generate aerosols, must be conducted inside a certified chemical fume hood.[1][5] Ensure the ventilation system is functioning correctly before starting work.

  • Respiratory PPE: If engineering controls are insufficient or during a large-scale spill, respiratory protection is necessary. A NIOSH-approved respirator with an appropriate cartridge for organic vapors/dusts or a self-contained breathing apparatus may be required.[1][6] Note that respirator use requires prior medical clearance and fit-testing as part of an institutional respiratory protection program.[6]

Operational and Disposal Plans

Proper procedure extends beyond simply wearing PPE; it includes the entire lifecycle of the material in your workspace, from handling to disposal.

Step-by-Step PPE Protocol
  • Preparation: Before entering the lab, ensure long hair is tied back and loose clothing or jewelry is secured.

  • Donning Sequence: i. Put on your lab coat and ensure it is fully buttoned. ii. Put on chemical splash goggles. iii. If required, don your respiratory protection. iv. Wash hands thoroughly. v. Put on the appropriate gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

  • Handling: i. Perform all work in a designated area, preferably a fume hood. ii. Always wash hands thoroughly after handling the compound, even if gloves were worn.[1][2]

  • Doffing Sequence (to prevent cross-contamination): i. Remove gloves using a technique that avoids touching the outside of the glove with your bare hand. ii. Remove the lab coat, turning it inside out as you remove it. iii. Remove eye and face protection. iv. Remove respiratory protection if worn. v. Wash hands and face thoroughly with soap and water.[1]

  • Emergency Eyewash and Shower: Ensure that an emergency eyewash station and safety shower are unobstructed and readily accessible within a 10-second travel distance of your workstation.[3][6]

Disposal of Contaminated PPE and Chemical Waste
  • PPE Disposal: All disposable PPE (gloves, etc.) that has come into contact with N,3-dimethylpyridine-2-carboxamide should be considered hazardous waste. Place it in a designated, sealed, and clearly labeled waste container for disposal.

  • Chemical Waste: Dispose of the chemical and its containers in accordance with all local, state, and federal regulations.[1][2] This typically involves collection in a sealed, properly labeled hazardous waste container. Do not pour waste down the drain.[1][8] Entrust disposal to a licensed waste disposal company.[1]

By integrating this comprehensive PPE strategy into your daily laboratory operations, you build a robust and self-validating system of safety. This allows you, the researcher, to focus on your critical work with the confidence that you are protected from the potential hazards of N,3-dimethylpyridine-2-carboxamide.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • TCI Chemicals. (2025, July 16). SAFETY DATA SHEET for 2,3-Dimethyl-4-nitropyridine N-Oxide.
  • Thermo Fisher Scientific. (2009, January 21). SAFETY DATA SHEET for Pyridine-2-carboximidamide hydrochloride.
  • Washington State University. Standard Operating Procedure for Pyridine.
  • New Jersey Department of Health. HAZARD SUMMARY for Pyridine.
  • BenchChem. Personal protective equipment for handling (ngcontent-ng-c4120160419="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid.
  • Sigma-Aldrich. (2025, December 27). SAFETY DATA SHEET for 2,6-Dimethylpyridine.
  • Thermo Fisher Scientific. (2011, June 13). SAFETY DATA SHEET for 2-(Dimethylamino)pyridine.
  • AK Scientific, Inc. SAFETY DATA SHEET for N-(2',6'-Dimethylphenl)-2-pyridine carboxamide.
  • Thermo Fisher Scientific. (2014, January 27). SAFETY DATA SHEET for 2-Pyridinecarboxamide.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Apollo Scientific. (2023, March 12). N-(2,6-Dimethylphenyl)pyridine-2-carboxamide Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.
  • Cayman Chemical. (2025, September 18). Safety Data Sheet for Nicotinamide N-oxide.

Sources

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